PROTAC eEF2K degrader-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H33N9O11 |
|---|---|
Molecular Weight |
707.6 g/mol |
IUPAC Name |
7-amino-3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethylamino]-2-oxoethyl]-1-ethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C31H33N9O11/c1-2-38-26-17(12-16(25(33)44)24(32)37-26)28(46)39(31(38)49)13-21(42)34-8-10-50-11-9-35-22(43)14-51-19-5-3-4-15-23(19)30(48)40(29(15)47)18-6-7-20(41)36-27(18)45/h3-5,12,18H,2,6-11,13-14H2,1H3,(H2,32,37)(H2,33,44)(H,34,42)(H,35,43)(H,36,41,45) |
InChI Key |
WEFNUHQNBKXKGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=C(C=C2C(=O)N(C1=O)CC(=O)NCCOCCNC(=O)COC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O)C(=O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of a PROTAC eEF2K Degrader
This technical guide provides a comprehensive overview of the mechanism of action for a hypothetical Proteolysis Targeting Chimera (PROTAC) designed to degrade the eukaryotic elongation factor-2 kinase (eEF2K), referred to herein as "PROTAC eEF2K degrader-1". This document is intended for researchers, scientists, and drug development professionals.
Introduction to eEF2K and PROTAC Technology
Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis.[1][2][3] It is activated under conditions of cellular stress, such as nutrient deprivation and hypoxia, and acts to conserve cellular resources by phosphorylating and inactivating eukaryotic elongation factor 2 (eEF2).[2][4][5] This inactivation slows the elongation phase of protein translation.[2][5] In various cancers, including breast, pancreatic, brain, and lung cancer, eEF2K is often overexpressed and associated with poor patient survival.[1][6] It promotes tumor cell survival, proliferation, and aggressive characteristics, making it a compelling therapeutic target.[1][4]
PROTACs are heterobifunctional molecules that offer an innovative therapeutic strategy by inducing the degradation of specific target proteins.[7][8] They consist of two distinct ligands connected by a linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[7][9] This proximity induces the ubiquitination of the target protein, marking it for degradation by the cell's proteasome.[7][8] This catalytic mechanism allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[7][10]
The Mechanism of Action of this compound
The hypothetical "this compound" is designed to specifically target and induce the degradation of eEF2K. Its mechanism of action can be broken down into the following key steps:
-
Binding to eEF2K and an E3 Ligase: The this compound, a heterobifunctional molecule, simultaneously binds to eEF2K and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[7][9] This forms a ternary complex consisting of the PROTAC, eEF2K, and the E3 ligase.[8]
-
Ubiquitination of eEF2K: The formation of this ternary complex brings the E3 ligase in close proximity to eEF2K, facilitating the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of eEF2K.[9]
-
Proteasomal Degradation: The polyubiquitinated eEF2K is then recognized and targeted for degradation by the 26S proteasome.[7][8]
-
Recycling of the PROTAC: After the degradation of eEF2K, the this compound is released and can bind to another eEF2K molecule, initiating another cycle of degradation.[8]
This process leads to a significant reduction in the cellular levels of eEF2K, thereby inhibiting its downstream signaling and promoting anti-tumor effects.
Signaling Pathways
The degradation of eEF2K by a PROTAC would impact several downstream signaling pathways. eEF2K is known to be regulated by and to influence various cellular processes.
Caption: Upstream and downstream signaling of eEF2K.
Experimental Workflow
The evaluation of a PROTAC eEF2K degrader would involve a series of in vitro and in vivo experiments to confirm its mechanism of action and therapeutic potential.
Caption: Experimental workflow for evaluating a PROTAC eEF2K degrader.
Quantitative Data Summary
The following tables summarize the type of quantitative data that would be collected to characterize the efficacy and selectivity of a PROTAC eEF2K degrader. Please note that the values presented here are for illustrative purposes only.
Table 1: In Vitro Degradation Efficacy
| Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| Breast Cancer (MCF-7) | 10 | 95 |
| Pancreatic Cancer (PANC-1) | 15 | 92 |
| Glioblastoma (U-87 MG) | 12 | 98 |
-
DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ: The maximum percentage of target protein degradation achieved.
Table 2: Selectivity Profile
| Protein | Degradation at 1 µM (%) |
| eEF2K | >95 |
| Kinase A | <5 |
| Kinase B | <2 |
| Off-target Protein C | <1 |
Detailed Experimental Protocols
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Cell Transfection and Treatment: Co-transfect cells with plasmids encoding for HA-tagged ubiquitin and the target protein (if necessary). Treat the cells with the this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-eEF2K).
-
Western Blot: Elute the immunoprecipitated proteins and analyze them by western blot using an anti-HA antibody to detect ubiquitinated eEF2K.
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat them with a serial dilution of the this compound for 72 hours.
-
Assay Procedure:
-
MTT: Add MTT reagent to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo®: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Logical Relationship of the PROTAC Mechanism
The following diagram illustrates the cyclical nature of the PROTAC-mediated degradation of eEF2K.
Caption: The catalytic cycle of PROTAC-mediated eEF2K degradation.
References
- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation and roles of elongation factor 2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 4. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC - BiopharmaDirect [biopharmadirect.com]
- 10. portlandpress.com [portlandpress.com]
eEF2K: A Linchpin in Cancer Cell Survival Under Stress
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that plays a pivotal, yet complex, role in the survival of cancer cells.[1][2] Primarily known as a negative regulator of the elongation phase of protein synthesis, eEF2K is activated under various stress conditions frequently encountered within the tumor microenvironment, such as nutrient deprivation, hypoxia, and acidosis.[1][2] By phosphorylating its only well-established substrate, eukaryotic elongation factor 2 (eEF2), eEF2K halts protein synthesis, a process that consumes a vast amount of cellular energy.[1] This metabolic reprogramming allows cancer cells to conserve resources and survive in otherwise hostile conditions.[3] While its role as a survival factor makes it an attractive therapeutic target, emerging evidence also points to a dual function, where in some contexts, eEF2K may act as a tumor suppressor.[1][2] This technical guide provides an in-depth overview of the core functions of eEF2K in cancer cell survival, its regulatory signaling pathways, and detailed experimental protocols for its study.
Core Function of eEF2K in Cancer Cell Survival
Under the harsh conditions of the tumor microenvironment, eEF2K activation is a key adaptive response for cancer cells.[4] By inhibiting the energetically demanding process of protein synthesis, eEF2K allows cells to redirect metabolic resources towards survival pathways.[3] This cytoprotective effect has been observed in numerous cancer types, including breast, pancreatic, brain, and lung cancers, where high eEF2K expression often correlates with poor prognosis.[4]
eEF2K's role in cancer cell survival is multifaceted and includes:
-
Metabolic Adaptation to Nutrient Stress: In nutrient-deprived conditions, the activation of eEF2K is critical for cell survival by conserving energy and amino acids.[3]
-
Hypoxia Resistance: Under hypoxic conditions, eEF2K is activated to reduce protein synthesis, aiding cell survival in low-oxygen environments.[5]
-
Acidosis Tolerance: The acidic tumor microenvironment activates eEF2K, which in turn promotes cancer cell survival.[6]
-
Regulation of Autophagy and Apoptosis: eEF2K is implicated in the regulation of both autophagy and apoptosis, although its precise role, particularly in directly activating autophagy, is still under investigation and may be cell-type dependent.[1][2][7] Some studies suggest eEF2K promotes autophagy as a survival mechanism, while others indicate it may not be a universal regulator.[7][8] Inhibition of eEF2K has been shown to sensitize cancer cells to apoptosis.[9]
-
Promotion of Metastasis and Angiogenesis: Emerging evidence suggests that eEF2K can also contribute to cancer progression by promoting cell migration, invasion, and angiogenesis.[4][10]
Signaling Pathways Regulating eEF2K
The activity of eEF2K is tightly controlled by a complex network of signaling pathways, primarily revolving around the cellular energy and nutrient sensors, mTORC1 and AMPK.
Key Regulatory Pathways:
-
mTORC1 Signaling: The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under nutrient-rich conditions, active mTORC1 inhibits eEF2K activity, thereby promoting protein synthesis to support cell growth.[1][2] This inhibition is mediated through direct phosphorylation of eEF2K at several sites, including Ser78 and Ser366, by kinases downstream of mTORC1, such as S6K1.[11]
-
AMPK Signaling: AMP-activated protein kinase (AMPK) is a critical energy sensor that is activated under conditions of low ATP.[1] AMPK can directly phosphorylate and activate eEF2K at sites such as Ser398 and Ser491.[5] This provides a direct link between cellular energy status and the down-regulation of protein synthesis.[1]
-
Calcium/Calmodulin Signaling: eEF2K is a Ca2+/calmodulin-dependent kinase.[12] Increased intracellular calcium levels, which can occur in response to various stimuli, lead to the binding of calmodulin to eEF2K, resulting in its activation.[12]
The interplay between these pathways allows cancer cells to finely tune their rate of protein synthesis in response to the fluctuating conditions of the tumor microenvironment.
Quantitative Data on eEF2K in Cancer
The following tables summarize key quantitative data related to the study of eEF2K in cancer cell survival.
Table 1: IC50 Values of Selected eEF2K Inhibitors
| Inhibitor | IC50 Value | Cell Line/Assay Conditions | Reference |
| A-484954 | 0.28 µM | In vitro enzymatic assay | [12] |
| NH125 | 60 nM | In vitro enzymatic assay | [13] |
| Rottlerin | 5.3 µM | In vitro assay | [13] |
| Compound "21l" | 5.5 µM | In vitro enzymatic assay | [12] |
| Pemetrexed | KD = 0.104 µM | SPR assay | [14] |
| Entecavir | KD = 2.16 µM | SPR assay | [14] |
Table 2: Effects of eEF2K Inhibition or Knockdown on Cancer Cell Viability
| Cancer Type | Cell Line | Method of Inhibition | Observed Effect on Cell Viability/Proliferation | Reference |
| Triple Negative Breast Cancer | MDA-MB-231, MDA-MB-436 | Compound "21l" (IC50: 12.6 µM, 19.8 µM) | Weakly anti-proliferative in vitro, induced apoptosis | [12] |
| Melanoma | 1205 Lu | siRNA knockdown | Significantly reduced cell growth after 72h | [2] |
| Breast Cancer | MDA-MB-231 | siRNA knockdown (5-75 nM) | Dose-dependent inhibition of proliferation | |
| Colorectal Cancer | HCT116 | Low eEF2K expression | Correlated with worse overall survival (63.9% 5-year survival vs 82.8% in high expression) |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of eEF2K function. The following sections provide protocols for key experiments.
In Vitro eEF2K Kinase Activity Assay
This assay measures the ability of eEF2K to phosphorylate a substrate peptide in vitro.
Materials:
-
Recombinant human eEF2K
-
Calmodulin
-
eEF2K substrate peptide (e.g., MH-1: RKKFGESEKTKTKEFL)
-
Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 0.01% Triton X-100, 1 mM DTT[8]
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare the (4x) substrate/ATP/metal solution in the kit buffer.[8]
-
Prepare the (2x) kinase solution containing recombinant eEF2K and calmodulin in the assay buffer.[8]
-
In a 384-well plate, add 5 µL of the (4x) test compound solution (e.g., eEF2K inhibitor).[8]
-
Add 5 µL of the (4x) substrate/ATP/metal solution to each well.[8]
-
Initiate the reaction by adding 10 µL of the (2x) kinase solution to each well.[8]
-
Incubate the plate at room temperature for 2 to 5 hours.[8]
-
Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.
-
Measure the luminescence to determine the amount of ADP produced, which is inversely proportional to the kinase activity.
Western Blotting for Phospho-eEF2 (Thr56)
This protocol is for detecting the phosphorylation status of eEF2, a direct indicator of eEF2K activity in cells.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-eEF2 (Thr56) and mouse or rabbit anti-total eEF2
-
HRP-conjugated secondary antibodies
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-eEF2 (Thr56) antibody (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total eEF2 for normalization.
Autophagy Flux Assay (LC3-II Turnover)
This assay measures the rate of autophagy by monitoring the conversion of LC3-I to LC3-II in the presence and absence of a lysosomal inhibitor.
Materials:
-
Cell culture medium
-
Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer
-
Primary antibody: rabbit anti-LC3B
-
Loading control antibody (e.g., anti-actin or anti-tubulin)
Procedure:
-
Plate cells and treat with the experimental compound.
-
For the last 2-4 hours of the treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a parallel set of wells.
-
Harvest and lyse the cells.
-
Perform Western blotting as described above, using an anti-LC3B antibody.
-
Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the lysosomal inhibitor. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.[6]
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or other viability dye
-
1x Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells.
-
Harvest 1-5 x 10^5 cells and wash once with cold PBS.[1]
-
Resuspend the cells in 100 µL of 1x Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1x Binding Buffer.[1]
-
Just before analysis, add 5 µL of PI solution.
-
Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[1]
siRNA-Mediated Knockdown of eEF2K
This protocol describes the transient knockdown of eEF2K expression using small interfering RNA.
Materials:
-
eEF2K-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or other serum-free medium
-
Cancer cell line of interest
Procedure:
-
One day before transfection, seed cells so they will be 30-50% confluent at the time of transfection.
-
On the day of transfection, dilute the siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours before proceeding with downstream assays.
-
Confirm knockdown efficiency by Western blotting for eEF2K protein levels.
In Vivo Xenograft Model
This protocol outlines a general procedure for studying the effect of eEF2K inhibition on tumor growth in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cells for injection
-
Matrigel (optional)
-
eEF2K inhibitor or siRNA formulated for in vivo delivery
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (often in a 1:1 mixture with Matrigel) into the flank of each mouse.[3]
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the eEF2K inhibitor (e.g., by oral gavage or intraperitoneal injection) or siRNA (e.g., intravenously) according to the desired dosing schedule.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.[9]
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion
eEF2K stands as a critical mediator of cancer cell survival in the face of various stressors inherent to the tumor microenvironment. Its central role in regulating protein synthesis, a highly energy-consuming process, positions it as a key node in the metabolic adaptation of cancer cells. The intricate regulation of eEF2K by the mTORC1 and AMPK pathways underscores its integration with cellular nutrient and energy sensing machinery. While the development of highly specific and potent eEF2K inhibitors is ongoing, the existing tools and methodologies provide a robust framework for further elucidating its precise roles in different cancer contexts. A deeper understanding of eEF2K's dual functions as both a survival factor and a potential tumor suppressor will be crucial for the successful therapeutic targeting of this enigmatic kinase. This guide provides a comprehensive resource for researchers and drug developers to navigate the complexities of eEF2K biology and to design rigorous experimental strategies to unlock its therapeutic potential.
References
- 1. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression | EMBO Reports [link.springer.com]
- 2. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 7. Discovery of new substrates of the elongation factor-2 kinase suggests a broader role in the cellular nutrient response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel eEF2K Inhibitors Using HTS Fingerprint Generated from Predicted Profiling of Compound-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 10. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A novel method to identify protein kinase substrates: eEF2 kinase is phosphorylated and inhibited by SAPK4/p38δ | The EMBO Journal [link.springer.com]
- 13. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
An In-Depth Technical Guide to the Discovery and Synthesis of PROTAC eEF2K Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of PROTAC eEF2K degrader-1, also known as compound 11l. This molecule was developed as a targeted protein degrader for eukaryotic elongation factor 2 kinase (eEF2K), a key regulator of protein synthesis implicated in cancer cell survival and proliferation.
Introduction: Targeting eEF2K with PROTAC Technology
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical α-kinase that negatively regulates the elongation phase of protein synthesis, a process that consumes a significant amount of cellular energy and resources.[1][2] In cancer cells, particularly under conditions of metabolic stress, eEF2K activity can be a survival mechanism. Therefore, targeted inhibition of eEF2K is a promising strategy in cancer therapy.
Proteolysis-targeting chimera (PROTAC) technology offers an innovative approach to target proteins for degradation rather than just inhibition.[2] PROTACs are heterobifunctional molecules that consist of a ligand that binds to the target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound was designed based on this principle, chemically linking a derivative of the known eEF2K inhibitor A484954 to a ligand for the Cereblon (CRBN) E3 ligase.[2] The primary goal was to induce the degradation of eEF2K in cancer cells, leading to the inhibition of tumor cell growth and the induction of apoptosis.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (compound 11l) from studies conducted in the human breast adenocarcinoma cell line, MDA-MB-231.
| Parameter | Value | Cell Line | Description |
| Dmax (eEF2K Degradation) | 56.7% | MDA-MB-231 | The maximum percentage of eEF2K protein degradation achieved upon treatment with the PROTAC. |
| DC50 (eEF2K Degradation) | Not Reported | MDA-MB-231 | The concentration of the PROTAC that results in 50% degradation of the eEF2K protein. |
| IC50 (eEF2K Inhibition - A484954) | 280 nM | N/A (Enzymatic Assay) | The half-maximal inhibitory concentration of the parent inhibitor, A484954, against eEF2K. |
| Antiproliferative Activity (IC50) | Not Reported | MDA-MB-231 | The concentration of the PROTAC that inhibits cell proliferation by 50%. |
Experimental Protocols
This section details the key experimental methodologies for the synthesis and evaluation of this compound.
Chemical Synthesis of this compound (Compound 11l)
The synthesis of this compound involves a multi-step process, beginning with the synthesis of the eEF2K ligand (an A484954 derivative) and the E3 ligase ligand (a pomalidomide (B1683931) derivative), followed by their conjugation via a linker.
eEF2K Ligand Synthesis (A484954 derivative): The synthesis of the A484954 core is based on the construction of the pyrido[2,3-d]pyrimidine (B1209978) scaffold. While the specific synthesis of the exact derivative used in compound 11l is detailed in the primary literature, the general approach involves the cyclization of appropriately substituted pyridine (B92270) and pyrimidine (B1678525) precursors.
E3 Ligase Ligand Synthesis (Pomalidomide derivative): Pomalidomide-based ligands are commonly used to recruit the Cereblon (CRBN) E3 ligase.[3][4] The synthesis typically involves the modification of the pomalidomide structure to introduce a reactive handle for linker attachment, often at the C4 position of the phthalimide (B116566) ring.[4]
Linker Conjugation: The final step is the covalent linkage of the eEF2K ligand and the E3 ligase ligand. This is typically achieved through standard coupling reactions, such as amide bond formation, between the functionalized linker and the respective ligands.
Western Blotting for eEF2K Degradation
This protocol is used to quantify the degradation of eEF2K protein in cells treated with the PROTAC.
-
Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are then cleared by centrifugation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with a primary antibody specific for eEF2K. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the eEF2K protein levels are normalized to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to assess the induction of apoptosis in cells treated with the PROTAC.
-
Cell Culture and Treatment: MDA-MB-231 cells are seeded in 6-well plates and treated with this compound or a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining:
-
Both adherent and floating cells are collected and washed with cold PBS.
-
The cells are then resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension according to the manufacturer's instructions.
-
The cells are incubated in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
FITC-positive, PI-negative cells are considered to be in early apoptosis.
-
FITC-positive, PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative, PI-negative cells are viable.
-
The percentage of apoptotic cells is determined from the flow cytometry data.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of Action for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
The Role of Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Eukaryotic elongation factor 2 kinase (eEF2K) is a highly regulated, atypical serine/threonine kinase that plays a critical role in controlling the rate of protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K slows down the elongation phase of translation, a process vital for cellular energy homeostasis. Dysregulation of eEF2K activity has been increasingly implicated in the pathogenesis of several neurodegenerative diseases, including Alzheimer's, Parkinson's, and to a lesser extent, Huntington's disease. This technical guide provides an in-depth overview of the current understanding of eEF2K's involvement in these disorders, detailing its regulatory signaling pathways, the quantitative impact of its dysregulation, and methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug development.
Introduction to eEF2K
Eukaryotic elongation factor 2 kinase (eEF2K), also known as calmodulin-dependent protein kinase III (CaMKIII), is a unique member of the alpha-kinase family. Its primary function is to phosphorylate eEF2 on threonine 56, which inhibits eEF2's ability to bind to the ribosome and thereby stalls the elongation phase of protein synthesis.[1] This regulatory mechanism is crucial for conserving cellular energy during periods of stress, such as nutrient deprivation or hypoxia.[2] However, chronic and aberrant activation of eEF2K can lead to a detrimental suppression of protein synthesis, which is particularly harmful to neurons that rely on a dynamic proteome for synaptic plasticity and survival.
eEF2K Signaling Pathways
The activity of eEF2K is tightly controlled by a complex network of signaling pathways, primarily the mTOR and AMPK pathways, which respond to cellular energy status and growth factor signaling.
Regulation by mTORC1
The mammalian target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth and proliferation. Under nutrient-rich conditions and in the presence of growth factors, mTORC1 is active and promotes protein synthesis. One of its mechanisms for achieving this is by inhibiting eEF2K activity. mTORC1 can directly phosphorylate eEF2K at several sites, including Ser366 and Ser78, which leads to the inactivation of eEF2K.[3] This relieves the inhibition on eEF2, allowing for the continuation of protein synthesis elongation.
Regulation by AMPK
AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When the AMP:ATP ratio is high, indicating low energy status, AMPK is activated and initiates a cascade of events to conserve energy. One of these is the inhibition of protein synthesis. AMPK activates eEF2K through direct phosphorylation at Ser398.[2] Activated eEF2K then phosphorylates eEF2, leading to a global reduction in protein synthesis and thus conserving cellular energy.
Role of eEF2K in Neurodegenerative Diseases
Alzheimer's Disease (AD)
A growing body of evidence points to the hyperactivation of eEF2K as a significant contributor to the pathophysiology of Alzheimer's disease. Post-mortem brain tissue from AD patients shows increased levels of phosphorylated eEF2 (p-eEF2), indicating heightened eEF2K activity.[3] This is recapitulated in various mouse models of AD.[4] The sustained suppression of protein synthesis is thought to contribute to synaptic dysfunction and cognitive decline.
Inhibition of eEF2K, either genetically or pharmacologically, has shown therapeutic promise in AD mouse models. Both heterozygous and homozygous knockout of eEF2K in APP/PS1 mice has been shown to rescue cognitive deficits in tasks such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM).[5] Pharmacological inhibition with compounds like A-484954 has also been demonstrated to improve cognitive function in these models.[6]
Table 1: Quantitative Data on eEF2K in Alzheimer's Disease Models
| Parameter | Model | Observation | Fold Change/Value | Reference |
| p-eEF2 (Thr56) Levels | APP/PS1 Mouse Hippocampus | Increased vs. Wild-Type | ~1.5 - 2.0 fold | [4] |
| p-eEF2 (Thr56) Levels | 3xTg-AD Mouse Hippocampus | Increased vs. Wild-Type | ~1.8 fold at 12 months | [4] |
| Dendritic Spine Density (Total) | Ts65Dn Mouse Hippocampus (Model with AD-like features) | Decreased vs. Wild-Type | ~0.8 spines/µm vs. ~1.0 spines/µm | [7] |
| Dendritic Spine Density (Total) | Ts65Dn/eEF2K+/- Mouse Hippocampus | Rescued vs. Ts65Dn | ~1.0 spines/µm | [7] |
| Novel Object Recognition | Aged eEF2K KO Mice | Improved vs. Aged Wild-Type | ~65% preference vs. ~50% | [6] |
| Morris Water Maze (Escape Latency) | APP/PS1/eEF2K-/- Mice | Improved vs. APP/PS1 | ~20s vs. ~40s on Day 5 | [5] |
Parkinson's Disease (PD)
Similar to Alzheimer's, increased eEF2K activity has been observed in the brains of Parkinson's disease patients and in animal models of the disease.[8] Specifically, elevated levels of p-eEF2 have been found in the substantia nigra of PD patients.[1] The aggregation of alpha-synuclein (B15492655), a hallmark of PD, has been linked to the activation of eEF2K.[8] Inhibition of eEF2K has been shown to reduce the toxicity of alpha-synuclein in cellular models.
A study using the rotenone (B1679576) rat model of sporadic PD found that LRRK2 inhibition prevented the rotenone-induced increase in eEF2 phosphorylation at Thr57, suggesting that LRRK2 acts upstream of eEF2K in this pathological context.[9] Furthermore, fibroblasts from both sporadic and familial (G2019S) PD patients exhibited a 40% reduction in protein synthesis, which was reversed by LRRK2 inhibitor treatment.[9]
Table 2: Quantitative Data on eEF2K in Parkinson's Disease Models
| Parameter | Model | Observation | Fold Change/Value | Reference |
| eEF2K mRNA Expression | PD Patient Substantia Nigra | Increased vs. Control | Statistically significant increase (p < 0.05) | [1] |
| p-eEF2 (Thr56) Levels | PD Patient Substantia Nigra | Increased vs. Control | Statistically significant increase (p < 0.05) | [1] |
| Protein Synthesis Rate | Fibroblasts from PD Patients (sporadic and G2019S) | Decreased vs. Control | ~40% reduction | [9] |
Huntington's Disease (HD)
The role of eEF2K in Huntington's disease is less well-characterized compared to AD and PD. However, given that mutant huntingtin (mHtt) protein aggregation is a central feature of HD and that protein synthesis dysregulation is a known consequence of mHtt expression, it is plausible that eEF2K is involved in the disease process. Further research is needed to elucidate the specific role of eEF2K in Huntington's disease, including its activity in post-mortem brain tissue and in various animal models of the disease, such as the YAC128 and R6/2 mouse models.[10]
Experimental Protocols
Western Blotting for Phospho-eEF2
This protocol describes the detection of phosphorylated eEF2 (p-eEF2) in brain tissue lysates by western blotting.
Materials:
-
Brain tissue
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-eEF2 (Thr56)
-
Primary antibody: Mouse anti-total eEF2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue in ice-cold lysis buffer.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and heat at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-eEF2 and total eEF2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize the p-eEF2 signal to the total eEF2 signal.
In Vitro eEF2K Kinase Assay (Radioactive)
This protocol describes a method to measure the kinase activity of eEF2K in vitro using a radioactive isotope.
Materials:
-
Recombinant eEF2K
-
Recombinant eEF2 (substrate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM CaCl2, 1 µM Calmodulin)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the kinase reaction mixture containing kinase assay buffer, recombinant eEF2, and recombinant eEF2K.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Air dry the P81 paper.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the kinase activity based on the amount of incorporated ³²P.[11][12]
Surface Sensing of Translation (SUnSET) Assay
The SUnSET assay is a non-radioactive method to measure global protein synthesis in cultured cells or tissues.
Materials:
-
Cultured cells or tissue slices
-
Lysis buffer
-
Anti-puromycin antibody
-
Western blotting or immunofluorescence reagents
Procedure:
-
Treat cultured cells or tissue slices with a low concentration of puromycin (e.g., 1-10 µg/mL) for a short period (e.g., 10-30 minutes).
-
Wash the cells/tissue to remove excess puromycin.
-
Lyse the cells or tissue and prepare protein lysates as for western blotting.
-
Detect the incorporated puromycin using an anti-puromycin antibody via western blotting or immunofluorescence.
-
The intensity of the puromycin signal is proportional to the rate of protein synthesis.[5][13]
eEF2K Inhibitors
Several small molecule inhibitors of eEF2K have been developed and are valuable tools for studying its function and therapeutic potential.
Table 3: Common eEF2K Inhibitors and their IC50 Values
| Inhibitor | IC50 | Notes | Reference |
| NH125 | 60 nM | Also reported to induce eEF2 phosphorylation in some cellular contexts. | [14] |
| A-484954 | 0.28 µM | A selective and widely used eEF2K inhibitor. | [2] |
| Rottlerin | 5.3 µM | An early identified inhibitor with off-target effects. | [2] |
Conclusion and Future Directions
The dysregulation of eEF2K and the subsequent impairment of protein synthesis are emerging as a significant pathological mechanism in neurodegenerative diseases, particularly Alzheimer's and Parkinson's. The ability of eEF2K inhibitors to rescue cognitive and synaptic deficits in preclinical models highlights its potential as a therapeutic target.
Future research should focus on several key areas:
-
Huntington's Disease: A more thorough investigation into the role of eEF2K in Huntington's disease is crucial to determine its relevance as a therapeutic target in this condition.
-
Selective Inhibition: The development of more potent and selective eEF2K inhibitors with favorable pharmacokinetic properties for brain penetration is essential for clinical translation.
-
Biomarkers: Identifying reliable biomarkers to monitor eEF2K activity and its downstream effects in patients will be critical for clinical trials.
-
Long-term Effects: Further studies are needed to understand the long-term consequences of chronic eEF2K inhibition, particularly in the context of the complex and multifaceted nature of neurodegenerative diseases.
References
- 1. Analysis of Translation in the Developing Mouse Brain using Polysome Profiling [jove.com]
- 2. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Homozygous knockout of eEF2K alleviates cognitive deficits in APP/PS1 Alzheimer’s disease model mice independent of brain amyloid β pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repression of eEF2 kinase improves deficits in novel object recognition memory in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Protein synthesis is suppressed in sporadic and familial Parkinson's disease by LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective striatal neuronal loss in a YAC128 mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell-type specific polysome profiling from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of polysomal fractions from mouse brain synaptoneurosomes and analysis of polysomal-bound mRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC eEF2K Degrader-1 and the Induction of Apoptosis: A Technical Guide
Introduction
Eukaryotic elongation factor-2 kinase (eEF2K) is a key regulator of protein synthesis and a promising therapeutic target in oncology.[1][2] Overexpressed in various cancers, eEF2K promotes cell survival under stressful conditions like nutrient deprivation and hypoxia.[1] Consequently, targeting eEF2K presents a viable strategy to induce cancer cell death. Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[3] This technical guide provides an in-depth overview of a PROTAC targeting eEF2K, referred to as PROTAC eEF2K degrader-1 (also known as Compound 11l), and its role in inducing apoptosis.[1][3] This document will also discuss a related, well-characterized eEF2K degrader, compound C1, to provide a broader understanding of the therapeutic potential of eEF2K degradation.[3]
Core Concepts: eEF2K, Autophagy, and Apoptosis
eEF2K's role in cancer cell survival is intricately linked to its regulation of autophagy, a cellular recycling process that can protect cancer cells from stress.[4][5] Under conditions of cellular stress, such as those induced by chemotherapy or nutrient deprivation, eEF2K can be activated, leading to autophagy and enhanced cell survival.[4][5] Inhibition or degradation of eEF2K can disrupt this pro-survival autophagic response, thereby sensitizing cancer cells to apoptosis, or programmed cell death.[4][6] Specifically, the DDIT4-eEF2K pathway has been identified as a critical axis in regulating the switch between autophagy and apoptosis in response to endoplasmic reticulum (ER) stress.[4][6]
Data Presentation: Efficacy of eEF2K Degraders
The following tables summarize the quantitative data on the efficacy of eEF2K degraders in inducing apoptosis and inhibiting cell proliferation.
Table 1: In Vitro Efficacy of eEF2K Degrader Compound C1 against Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Compound C1 IC50 (µM) for Cell Proliferation Inhibition (72h) |
| MDA-MB-231 | 0.18 ± 0.02 |
| HCC1806 | 0.25 ± 0.03 |
| BT549 | 0.32 ± 0.04 |
Data extracted from a study on a novel eEF2K degrader, compound C1.[3]
Table 2: Induction of Apoptosis by eEF2K Degrader Compound C1 in TNBC Cell Lines (48h)
| Cell Line | Treatment | Percentage of Apoptotic Cells (%) |
| MDA-MB-231 | DMSO (Control) | 5.2 ± 0.6 |
| Compound C1 (0.2 µM) | 18.6 ± 1.5 | |
| Compound C1 (0.4 µM) | 32.4 ± 2.1 | |
| HCC1806 | DMSO (Control) | 4.8 ± 0.5 |
| Compound C1 (0.2 µM) | 15.3 ± 1.2 | |
| Compound C1 (0.4 µM) | 28.9 ± 1.9 | |
| BT549 | DMSO (Control) | 6.1 ± 0.7 |
| Compound C1 (0.2 µM) | 13.8 ± 1.1 | |
| Compound C1 (0.4 µM) | 25.7 ± 1.8 |
Data extracted from a study on a novel eEF2K degrader, compound C1, as determined by flow cytometry.[3]
Table 3: Degradation of eEF2K by Compound C1 in TNBC Cell Lines (48h)
| Cell Line | Compound C1 Concentration (µM) | Relative eEF2K Protein Level (%) |
| MDA-MB-231 | 0 | 100 |
| 0.05 | ~80 | |
| 0.1 | ~60 | |
| 0.2 | ~40 | |
| 0.4 | ~20 | |
| 0.8 | <10 | |
| HCC1806 | 0 | 100 |
| 0.05 | ~85 | |
| 0.1 | ~65 | |
| 0.2 | ~45 | |
| 0.4 | ~25 | |
| 0.8 | <15 | |
| BT549 | 0 | 100 |
| 0.05 | ~90 | |
| 0.1 | ~70 | |
| 0.2 | ~50 | |
| 0.4 | ~30 | |
| 0.8 | <20 |
Data estimated from Western Blot analysis in a study on a novel eEF2K degrader, compound C1.[3]
While "this compound (Compound 11l)" is known to induce apoptosis in MDA-MB-231 cells, specific quantitative data on apoptosis rates, IC50, and DC50 values were not available in the reviewed literature.[1][3]
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
-
Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the eEF2K degrader or DMSO as a control for 72 hours.
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the DMSO-treated control cells. The IC50 value is determined from the dose-response curve.[3]
Western Blot Analysis for eEF2K Degradation
-
Culture cells to 70-80% confluency and treat with the eEF2K degrader at various concentrations for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[3]
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
-
Treat cells with the eEF2K degrader or DMSO for 48 hours.
-
Harvest the cells, including any floating cells from the supernatant, and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[3]
Visualizations
Signaling Pathway of eEF2K in Apoptosis Regulation
Caption: eEF2K signaling in stress-induced autophagy and apoptosis.
PROTAC-Mediated Degradation of eEF2K
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
The Structural Basis for the Selectivity of PROTAC eEF2K Degrader-1: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and molecular underpinnings that confer selectivity to "PROTAC eEF2K degrader-1," also identified as compound 11l. Eukaryotic elongation factor 2 kinase (eEF2K) is a key regulator of protein synthesis and a promising therapeutic target in oncology. Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Understanding the selectivity of these degraders is paramount for their development as safe and effective therapeutics.
The eEF2K Signaling Pathway and its Role in Cancer
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a critical role in regulating protein synthesis.[1] It is the sole known kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), a key protein involved in the elongation phase of translation.[1] This phosphorylation event halts protein synthesis, a process that is highly energy-consuming. Consequently, eEF2K activation is a crucial cellular response to various stress conditions, including nutrient deprivation and hypoxia, allowing cells to conserve energy and survive.[2]
In numerous cancers, eEF2K is overexpressed and contributes to tumor progression, survival, and drug resistance.[2] By transiently arresting protein synthesis, eEF2K can help cancer cells adapt to the harsh tumor microenvironment.[2] This makes eEF2K an attractive target for anticancer drug development.
Below is a diagram illustrating the central role of eEF2K in the regulation of protein synthesis.
References
eEF2K as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical overview of eukaryotic elongation factor 2 kinase (eEF2K) as a promising therapeutic target in the field of oncology. It covers the fundamental biology of eEF2K, its complex role in cancer progression, validated inhibitors, and key experimental methodologies.
Introduction: The Role of eEF2K in Cellular Homeostasis
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a critical role in regulating protein synthesis.[1][2] Its sole known substrate is eukaryotic elongation factor 2 (eEF2), a key protein responsible for the translocation step of ribosome movement along mRNA during the elongation phase of translation.[2][3] By phosphorylating eEF2 at a specific threonine residue (Thr56), eEF2K inhibits its activity, thereby slowing down the rate of protein synthesis.[2][4][5][6]
This regulatory mechanism is a crucial component of the cell's response to various stress conditions, such as nutrient deprivation, hypoxia, and acidosis, which are common within the tumor microenvironment.[2][7][8][9] By temporarily halting the energetically expensive process of protein translation, eEF2K activation helps conserve cellular resources, allowing cancer cells to survive and adapt to harsh conditions.[1][7][10][11] While not essential for normal cell viability, its overexpression and activation in many cancers suggest a protective role in cancer cell survival, making it an attractive target for therapeutic intervention.[3][7][12]
The Dual Role of eEF2K in Oncology
Research has revealed a complex and sometimes contradictory role for eEF2K in cancer.[3][7][13] Its function appears to be highly dependent on the specific tumor type, stage, and the surrounding microenvironment.
-
Pro-Tumorigenic Functions: In many solid tumors, including breast, pancreatic, brain, and lung cancers, eEF2K is overexpressed and associated with poor patient survival.[1][14][8][12] Its activity promotes cancer cell survival under metabolic stress, enhances chemoresistance, and facilitates metastasis.[8][9][15] eEF2K is implicated in promoting several key processes that drive cancer progression:
-
Survival and Autophagy: Under stress conditions like nutrient depletion, eEF2K activation can induce autophagy, a cellular recycling process that helps cancer cells endure harsh conditions.[7][8][10]
-
Angiogenesis and Metastasis: eEF2K has been shown to promote the formation of new blood vessels (angiogenesis) and enhance the migratory and invasive properties of cancer cells.[1][8]
-
Inhibition of Apoptosis: The kinase can inhibit programmed cell death (apoptosis), further contributing to tumor growth.[8][10]
-
-
Anti-Tumorigenic Functions: Conversely, some studies suggest that eEF2K may act as a tumor suppressor in certain contexts, such as in colorectal cancer.[7][12] By inhibiting overall protein synthesis, eEF2K can slow down the production of proteins essential for rapid cell proliferation.[7] Furthermore, exacerbated activation of eEF2K has been shown to be detrimental to tumor survival, suggesting that its therapeutic manipulation could be context-dependent.[16]
This dual role underscores the need for further research to delineate its function in different cancer types to develop effective targeted therapies.[7][13]
The eEF2K Signaling Pathway
eEF2K activity is tightly regulated by a complex network of upstream signaling pathways, integrating signals related to cellular energy status, nutrient availability, and growth factor stimulation.
Key regulatory inputs include:
-
Activation under Stress (AMPK): Under conditions of low energy (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) can activate eEF2K, leading to the conservation of energy by inhibiting protein synthesis.[11][12]
-
Inhibition by Growth Signals (mTORC1 and ERK/p90RSK): In the presence of nutrients and growth factors, the mTORC1 pathway inhibits eEF2K activity.[2][7] Similarly, the Ras-Erk-p90RSK signaling axis, often activated in cancer, also suppresses eEF2K, thereby promoting the high rates of protein synthesis required for tumor growth.[2][11]
-
Calcium/Calmodulin Dependence: eEF2K activity is critically dependent on intracellular calcium levels and the binding of calmodulin (CaM).[10][17]
The diagrams below illustrate the core regulatory pathways controlling eEF2K activity and its downstream effects.
Caption: Core regulatory inputs and downstream effects of eEF2K signaling.
Pharmacological Inhibitors of eEF2K
The validation of eEF2K as a therapeutic target has driven the discovery and development of small molecule inhibitors.[3] These compounds primarily target the ATP-binding pocket of the kinase.[12] While no inhibitors have yet progressed to clinical trials, several preclinical candidates have demonstrated efficacy in vitro and in vivo.
The table below summarizes key quantitative data for selected eEF2K inhibitors.
| Inhibitor | Type | In Vitro IC50 | Target Cell Lines / Notes | Reference |
| NH125 | Imidazolium salt | 60 nM | Inhibits proliferation in multiple cancer cell lines.[18] May have off-target effects.[19] | [18] |
| A-484954 | Small molecule | 0.28 µM | Highly selective inhibitor.[20] Inhibits eEF2 phosphorylation in breast, lung, and colon cancer cells.[21] | [20][21] |
| Rottlerin | Natural product | 5.3 µM | Also a PKCδ inhibitor; its use helped first identify eEF2K's role.[20] | [20] |
| TX-1918 | Small molecule | 2.7 µM (HepG2) | Shows differential potency across cell lines (e.g., IC50 = 230 µM in HCT116).[18] | [18] |
| Pemetrexed | FDA-approved drug | KD = 0.104 µM | Identified through virtual screening; shown to inhibit eEF2K activity in Western blot analysis. | [22] |
| Entecavir | FDA-approved drug | KD = 2.16 µM | Identified through virtual screening; shown to inhibit eEF2K activity in Western blot analysis. | [22] |
Key Experimental Protocols
Validating the efficacy of eEF2K inhibitors and studying the kinase's function requires robust and reproducible experimental methods. Below are detailed protocols for essential assays used in eEF2K research.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and validating novel eEF2K inhibitors involves a multi-step process from high-throughput screening to in-cell validation.
Caption: A typical workflow for the discovery and validation of eEF2K inhibitors.
Protocol: Western Blot for Phospho-eEF2 (Thr56) Analysis
This method is the gold standard for assessing eEF2K activity within cells by measuring the phosphorylation of its substrate, eEF2.[22][23][24]
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MDA-MB-453, HCT116) at a suitable density and allow them to adhere overnight.[21]
-
Induce eEF2K activity by simulating stress (e.g., serum-free media or HBSS for 2-6 hours).[23]
-
Treat cells with various concentrations of the eEF2K inhibitor for the desired time period (e.g., 6 hours).[21] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[25]
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors (e.g., NaF, sodium pyrophosphate) to preserve phosphorylation states.[25]
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at ~15,000 x g for 15 minutes at 4°C.[25]
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay.[25]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).[21]
-
Incubate the membrane with a primary antibody specific for phospho-eEF2 (Thr56) overnight at 4°C with gentle agitation.[21]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
To normalize the data, strip the membrane and re-probe for total eEF2 and a loading control like β-actin or GAPDH.[21][26]
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software. Calculate the ratio of phospho-eEF2 to total eEF2 to determine the level of inhibition.[27]
-
Protocol: In Vitro eEF2K Kinase Assay (Luminescence-Based)
This high-throughput assay measures the kinase activity of purified eEF2K by quantifying the amount of ATP remaining after the kinase reaction.[21]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, 50 µM DTT, and 0.1 mg/mL BSA.[5]
-
Assay Mixture 1 (Enzyme Mix): Dilute purified human eEF2K enzyme and calmodulin in the kinase buffer.[21]
-
Assay Mixture 2 (Substrate/ATP Mix): Dilute a peptide substrate (e.g., MH-1) and ATP to their final desired concentrations in water.[21]
-
-
Assay Procedure (384-well plate format):
-
Dispense 2 µL of test compounds (diluted in kinase buffer) into the wells of a 384-well assay plate.[21]
-
Add 4 µL of Assay Mixture 1 (Enzyme Mix) to each well to pre-incubate the enzyme with the compounds.
-
Initiate the kinase reaction by adding 4 µL of Assay Mixture 2 (Substrate/ATP Mix) to each well.
-
Incubate the plate at room temperature for 2 hours to allow the phosphorylation reaction to proceed.[21]
-
-
Detection:
-
Add a commercial ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent lyses the components and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ATP remaining.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
A decrease in luminescence compared to the no-enzyme control indicates ATP consumption and thus kinase activity.
-
An increase in signal in the presence of a compound indicates inhibition of kinase activity.
-
Calculate the percent inhibition for each compound and determine IC50 values for active hits from dose-response curves.
-
Protocol: Cell Viability Assay (CCK8/MTT)
This assay is used to determine the cytotoxic or cytostatic effects of eEF2K inhibitors on cancer cell proliferation.[23][28]
-
Cell Plating:
-
Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor.
-
Treat the cells with the compounds at various concentrations (e.g., from 0.1 to 100 µM). Include a vehicle-only control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
-
Assay Measurement:
-
Add 10 µL of CCK8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours. For MTT, you will subsequently need to add a solubilizing agent like DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK8, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Conclusion and Future Directions
eEF2K stands out as a significant and promising target in oncology due to its central role in mediating cancer cell adaptation to stress.[7][10] Its conditional importance in tumors, contrasted with its non-essential role in normal tissues, provides a potentially wide therapeutic window.[3][12] However, the dual functionality of eEF2K across different cancer types necessitates a careful and context-specific approach to its therapeutic targeting.[7]
Future research should focus on:
-
Developing Highly Selective Inhibitors: The development of potent and highly selective inhibitors is crucial to minimize off-target effects and advance these compounds toward clinical trials.[20][3]
-
Understanding Context-Dependent Roles: Further investigation is needed to clarify the specific contexts in which eEF2K acts as a pro-survival factor versus a tumor suppressor.[7]
-
Exploring Combination Therapies: Combining eEF2K inhibitors with other anticancer agents, such as mTOR inhibitors or chemotherapy, may offer synergistic effects and overcome resistance mechanisms.[12][15]
References
- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic elongation factor 2 kinase as a drug target in cancer, and in cardiovascular and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 13. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. eEF2 kinase mediated autophagy as a potential therapeutic target for paclitaxel-resistant triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Eukaryotic elongation factor-2 kinase (eEF2K): a potential therapeutic target in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. A high-throughput screening assay for eukaryotic elongation factor 2 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Virtual screening and experimental validation of eEF2K inhibitors by combining homology modeling, QSAR and molecular docking from FDA approved drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. The Molecular Mechanism of Eukaryotic Elongation Factor 2 Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigating Eukaryotic Elongation Factor 2 Kinase/Eukaryotic Translation Elongation Factor 2 Pathway Regulation and Its Role in Protein Synthesis Impairment during Disuse-Induced Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
The Ubiquitin-Proteasome System in eEF2K Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 kinase (eEF2K) is a highly regulated, atypical Ca2+/calmodulin-dependent protein kinase that plays a critical role in controlling the rate of protein synthesis. By phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2), eEF2K inhibits the elongation step of translation. This function is vital for cellular adaptation to various stresses, including nutrient deprivation and genotoxic stress, by conserving energy and resources. Given its role in cell survival and proliferation, particularly in cancer cells, eEF2K has emerged as a promising target for therapeutic intervention. The cellular levels and activity of eEF2K are tightly controlled, not only by upstream signaling pathways that modulate its kinase activity but also by its regulated degradation through the ubiquitin-proteasome system (UPS). This guide provides an in-depth technical overview of the core mechanisms governing the ubiquitination and subsequent proteasomal degradation of eEF2K.
Core Components of eEF2K Degradation
The degradation of eEF2K is a multi-step process orchestrated by the ubiquitin-proteasome system. This process involves the covalent attachment of a polyubiquitin (B1169507) chain to eEF2K, marking it for recognition and degradation by the 26S proteasome.
The SCF-βTrCP E3 Ubiquitin Ligase Complex
The key E3 ubiquitin ligase responsible for the ubiquitination of eEF2K is the Skp1-Cul1-F-box (SCF) complex containing the F-box protein β-transducin repeat-containing protein (βTrCP).[1][2] The SCF-βTrCP complex is a multi-subunit RING-finger type E3 ligase that recognizes and binds to specific phosphorylated motifs, known as phosphodegrons, on its substrates.[1] βTrCP exists as two isoforms, βTrCP1 and βTrCP2, both of which can interact with eEF2K.[3][4] The interaction between βTrCP and eEF2K is dependent on the phosphorylation of eEF2K at specific serine residues.[1]
Phosphorylation-Dependent Recognition
The recognition of eEF2K by the SCF-βTrCP E3 ligase is contingent upon the prior phosphorylation of eEF2K. A canonical βTrCP-binding domain, or phosphodegron, has been identified in eEF2K.[1][2] This degron contains two critical serine residues, Ser441 and Ser445, which must be phosphorylated for βTrCP to bind.[1][5] Autophosphorylation of eEF2K on this degron is a key step that triggers its subsequent ubiquitination and degradation.[1] The inability to phosphorylate these sites, for instance through mutations like S441A/S445A, prevents the interaction with βTrCP and stabilizes the eEF2K protein.[6]
Another important phosphorylation site that regulates eEF2K stability is Threonine 348 (Thr348). Phosphorylation at this site is required for eEF2K to adopt its active conformation, which in turn is necessary for its degradation.[5][7] Mutation of this site to alanine (B10760859) (T348A) renders eEF2K more stable.[7]
Signaling Pathways Regulating eEF2K Degradation
Several signaling pathways converge on eEF2K to regulate its stability, often in a context-dependent manner. These pathways typically influence the phosphorylation status of eEF2K, thereby controlling its interaction with the SCF-βTrCP complex.
Genotoxic Stress Response
In response to genotoxic stress, such as that induced by doxorubicin, eEF2K is initially activated by AMP-activated protein kinase (AMPK)-mediated phosphorylation on Serine 398 (Ser398).[1][2] This activation leads to the phosphorylation of eEF2 and a temporary slowdown of translation elongation. Subsequently, to allow for the resumption of protein synthesis during checkpoint silencing, eEF2K undergoes autophosphorylation on its phosphodegron (Ser441/Ser445), leading to its recognition by SCF-βTrCP and subsequent degradation.[1]
cAMP-PKA Signaling
The cyclic AMP (cAMP)-dependent protein kinase (PKA) pathway also regulates eEF2K degradation.[3][4] Activation of PKA, for instance through the stimulation of A2A-type adenosine (B11128) receptors or by using agents like forskolin, leads to the proteasome-mediated degradation of eEF2K.[3] This process is linked to the phosphorylation of eEF2K at Serine 499 (Ser499) by PKA.[3] A phosphomimetic mutation at this site (S499E) is sufficient to induce eEF2K turnover.[3]
Hsp90 Chaperone Activity
The stability of eEF2K is also influenced by its association with the heat shock protein 90 (Hsp90) chaperone. Disruption of the Hsp90-eEF2K complex, for example by using the Hsp90 inhibitor geldanamycin, enhances the ubiquitination of eEF2K and significantly shortens its half-life.[8] This suggests that Hsp90 normally shields eEF2K from the ubiquitin-proteasome machinery.
Quantitative Data on eEF2K Degradation
The stability of eEF2K is dynamically regulated, and its half-life can vary significantly depending on the cellular context and the presence of specific stimuli.
| Condition | Cell Type | eEF2K Half-life | Reference |
| Basal | Not specified | < 6 hours | [8] |
| Geldanamycin (Hsp90 inhibitor) treatment | Not specified | < 2 hours | [8] |
| Doxorubicin pulse followed by NH125 (eEF2K inhibitor) treatment | U2OS | Stabilized | [9] |
| Treatment | Cell Type | Effect on eEF2K Protein Levels | Reference |
| Forskolin (10 µM, 6h) | PC12 | ~50% reduction | [3] |
| IGF-1 (100 ng/ml, 6h) | PC12 | ~38% reduction | [3] |
| CGS 21680 (A2A agonist, 100 nM, 3h) | PC12 | ~34% reduction | [3] |
| CGS 21680 (A2A agonist, 100 nM, 6h) | PC12 | ~51% reduction | [3] |
| MG132 (proteasome inhibitor) | PC12, HEK | Attenuates reduction by forskolin, IGF-1, CGS 21680 | [3] |
Experimental Protocols
Cycloheximide (CHX) Chase Assay for eEF2K Half-life Determination
This assay is used to determine the stability of eEF2K by inhibiting new protein synthesis and observing the rate of its degradation over time.[10][11][12]
Materials:
-
Cultured cells expressing eEF2K
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
Western blot equipment and reagents
-
Primary antibody against eEF2K
-
Loading control antibody (e.g., GAPDH, β-actin)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
Treat cells with CHX at a final concentration of 10-100 µg/mL. The optimal concentration should be determined empirically for the specific cell line.
-
(Optional) For a control group, pre-treat cells with a proteasome inhibitor like MG132 (10-25 µM) for 1-2 hours before adding CHX to confirm proteasome-dependent degradation.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time course may need to be adjusted based on the expected half-life of eEF2K in the specific cell line.[10]
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Resolve equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against eEF2K and a loading control antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities for eEF2K and the loading control. Normalize the eEF2K signal to the loading control for each time point.
-
Plot the normalized eEF2K protein levels against time to determine the half-life.
In Vitro Ubiquitination Assay for eEF2K
This assay reconstitutes the ubiquitination of eEF2K in a cell-free system to demonstrate direct ubiquitination by a specific E3 ligase.[1][13][14]
Materials:
-
Recombinant or immunoprecipitated eEF2K (substrate)
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UbcH5 family)
-
Immunopurified SCF-βTrCP complex (E3 ligase)
-
Ubiquitin
-
ATP
-
10x Ubiquitination buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl2, 10 mM DTT)
-
SDS-PAGE sample buffer
Procedure:
-
Set up the ubiquitination reaction in a final volume of 20-30 µL.
-
Combine the following components in a microcentrifuge tube:
-
1x Ubiquitination buffer
-
ATP (2-5 mM final concentration)
-
Ubiquitin (1-5 µg)
-
E1 enzyme (50-100 ng)
-
E2 enzyme (100-500 ng)
-
eEF2K (substrate, amount to be optimized)
-
SCF-βTrCP complex (E3 ligase, amount to be optimized)
-
-
As negative controls, set up reactions lacking E1, E2, E3, or ATP.
-
Incubate the reactions at 30-37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the reaction products by SDS-PAGE and Western blot using an antibody against eEF2K or an antibody against the ubiquitin tag (if using tagged ubiquitin). A ladder of higher molecular weight bands corresponding to polyubiquitinated eEF2K should be observed in the complete reaction.
Co-Immunoprecipitation (Co-IP) of eEF2K and βTrCP
This technique is used to demonstrate the in vivo interaction between eEF2K and βTrCP.
Materials:
-
Cultured cells co-expressing tagged eEF2K and tagged βTrCP (or endogenous proteins)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Antibody against the tag of the "bait" protein (e.g., anti-FLAG, anti-HA) or against the endogenous protein
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer or acidic glycine (B1666218) buffer)
-
Western blot reagents
Procedure:
-
Treat cells with a proteasome inhibitor (e.g., MG132 at 20 µM) for 4-6 hours before harvesting to allow the accumulation of ubiquitinated proteins and their interacting partners.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with beads for 30-60 minutes.
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein (e.g., βTrCP) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours.
-
Pellet the beads by centrifugation and wash them 3-5 times with wash buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluate by SDS-PAGE and Western blot using an antibody against the "prey" protein (e.g., eEF2K).
Visualizations
Figure 1: Signaling pathways leading to eEF2K degradation.
Figure 2: Workflow for Co-Immunoprecipitation of eEF2K and βTrCP.
References
- 1. Coupled activation-degradation of eEF2K regulates protein synthesis in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupled activation and degradation of eEF2K regulates protein synthesis in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteasomal degradation of eukaryotic elongation factor-2 kinase (EF2K) is regulated by cAMP-PKA signaling and the SCFβTRCP ubiquitin E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 8. Identification of the ubiquitin-proteasome pathway in the regulation of the stability of eukaryotic elongation factor-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. docs.abcam.com [docs.abcam.com]
- 14. In vitro protein ubiquitination assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: PROTAC eEF2K Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC eEF2K degrader-1, also known as Compound 11l, is a potent research tool for inducing the degradation of eukaryotic elongation factor 2 kinase (eEF2K). As a Proteolysis Targeting Chimera (PROTAC), it functions by recruiting an E3 ubiquitin ligase to eEF2K, leading to its ubiquitination and subsequent degradation by the proteasome. This molecule was developed from the known eEF2K inhibitor A484954. The degradation of eEF2K has been shown to induce apoptosis in cancer cell lines, such as the triple-negative breast cancer cell line MDA-MB-231, making it a valuable agent for cancer research.
These application notes provide a summary of the known solubility and stability characteristics of this compound. Due to the limited availability of public data on this specific PROTAC, generalized protocols for assessing the solubility and stability of PROTAC molecules are provided as a guide for researchers.
eEF2K Signaling Pathway
Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis. It is activated under cellular stress conditions such as nutrient deprivation and hypoxia. Activated eEF2K phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2), which inhibits the elongation step of protein translation. This process helps conserve cellular energy during stress. In many cancers, eEF2K is overexpressed and contributes to tumor cell survival and proliferation.
Caption: The eEF2K signaling pathway and the mechanism of action of this compound.
Solubility Data
The solubility of a PROTAC is a critical parameter for its biological activity and formulation. Below is a summary of the available solubility data for this compound and its warhead component, A-484954.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 25 mg/mL (35.33 mM) | Requires sonication and heating to 60°C. Use of hygroscopic DMSO can impact solubility.[1] |
| A-484954 (warhead) | DMSO | 2.5 mg/mL | Clear, colorless solution.[2][3] |
| A-484954 (warhead) | DMSO | 20 mg/mL (69.13 mM) | Sonication is recommended.[4] |
Stability Information
The stability of this compound is crucial for its handling, storage, and experimental use. While specific experimental data on its metabolic and chemical stability is not publicly available, the following storage guidelines have been provided by the vendor.
| Compound | Storage Condition | Stability Period | Notes |
| This compound | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
| This compound | -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
A safety data sheet notes the chemical stability as "Stable" but does not provide further details on conditions such as pH or temperature tolerance.
Experimental Protocols
The following are generalized protocols for assessing the solubility and stability of PROTACs, adapted for "this compound". Researchers should optimize these protocols based on their specific experimental needs.
Protocol 1: Kinetic Solubility Assay
This protocol determines the kinetic solubility of this compound in an aqueous buffer, which is crucial for predicting its behavior in biological assays.
Caption: Workflow for the kinetic solubility assay of this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Plate shaker
-
Centrifuge or filtration apparatus
-
LC-MS/MS or UV-Vis spectrophotometer
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Dilution: Add 2 µL of the DMSO stock solution to 198 µL of PBS in a 96-well plate to achieve a final concentration of 100 µM. Prepare in triplicate.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Separation: Separate any precipitate from the solution. This can be done by centrifuging the plate at high speed (e.g., 4000 rpm for 10 minutes) or by filtering the samples.
-
Analysis: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method such as LC-MS/MS or UV-Vis spectroscopy. A standard curve should be prepared to accurately quantify the concentration.
Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay evaluates the susceptibility of this compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Materials:
-
This compound
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile, cold, with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing this compound (final concentration typically 1 µM), human liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the microsomal proteins.
-
Centrifugation: Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the amount of remaining this compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k. Intrinsic clearance can also be calculated from this data.
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and generalized protocols. Researchers should conduct their own experiments to verify the solubility and stability of this compound under their specific experimental conditions.
References
Application Notes and Protocols for eEF2K Degradation Analysis via Western Blot
Introduction
Eukaryotic elongation factor 2 kinase (eEF2K) is a critical regulator of protein synthesis, primarily functioning to inhibit the elongation step of translation. It does so by phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2). The activity and cellular levels of eEF2K are tightly controlled by various signaling pathways, and its degradation is a key mechanism for regulating its function. Dysregulation of eEF2K has been implicated in several diseases, including cancer, making the study of its degradation pathways a significant area of research for therapeutic development.[1][2][3][4] This document provides detailed protocols for analyzing the degradation of eEF2K using Western blotting, a fundamental technique for protein analysis.
eEF2K Degradation Pathway
eEF2K is primarily degraded through the ubiquitin-proteasome pathway.[4][5] This process involves the tagging of eEF2K with ubiquitin molecules, which marks it for recognition and subsequent degradation by the 26S proteasome.[6] The E3 ubiquitin ligase complex SCFβTRCP (Skp1-Cul1-F-box protein containing β-transducin repeat-containing protein) has been identified as a key player in the ubiquitination of eEF2K.[7][8][9][10][11]
Several signaling pathways have been shown to regulate eEF2K degradation. The cAMP-PKA signaling pathway can promote the proteasomal degradation of eEF2K.[7][8] Additionally, the mTORC1 pathway, a central regulator of cell growth and metabolism, also influences eEF2K stability.[12][13][14] Under certain cellular stress conditions, such as genotoxic stress, eEF2K can be activated and subsequently targeted for degradation to allow for the resumption of protein synthesis after the stress is resolved.[9][10][11]
Figure 1: Simplified signaling pathway of eEF2K degradation.
Experimental Protocols
To investigate the degradation of eEF2K, a combination of techniques is typically employed. A cycloheximide (B1669411) (CHX) chase assay is used to determine the half-life of the protein, while the use of a proteasome inhibitor like MG132 can confirm the involvement of the proteasome in its degradation.
Experimental Workflow
Figure 2: General workflow for Western blot analysis of eEF2K degradation.
Protocol 1: Cycloheximide (CHX) Chase Assay
This protocol is used to determine the half-life of eEF2K by inhibiting new protein synthesis with cycloheximide and observing the decrease in eEF2K levels over time.[15][16][17]
-
Materials:
-
Cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against eEF2K (see Table 1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of CHX (e.g., 20-100 µg/mL).[18] The optimal concentration may need to be determined empirically for your cell line.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours). The time points should be chosen based on the expected half-life of the protein. eEF2K has been reported to be a relatively short-lived protein with a half-life of less than 6 hours.[5]
-
Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Perform Western blotting as described in Protocol 3.
-
Protocol 2: Proteasome Inhibition Assay
This protocol is used to determine if eEF2K degradation is mediated by the proteasome.
-
Materials:
-
Same as Protocol 1, with the addition of a proteasome inhibitor.
-
MG132 stock solution (e.g., 10 mM in DMSO).
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor, such as MG132 (e.g., 10-20 µM), for 1-2 hours before and during the experimental treatment.[5][7][18]
-
If desired, co-treat with a stimulus that induces eEF2K degradation.
-
Harvest cells and prepare lysates as described in Protocol 1.
-
Perform Western blotting as described in Protocol 3. An accumulation of eEF2K in the presence of MG132 indicates proteasome-dependent degradation.
-
Protocol 3: Western Blotting for eEF2K
-
Procedure:
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for eEF2K (see Table 1 for examples) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[19]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the eEF2K signal to a loading control (e.g., GAPDH or β-actin) to account for loading differences.
-
Data Presentation
Table 1: Commercially Available Primary Antibodies for eEF2K Western Blot Analysis
| Product Name | Host Species | Clonality | Recommended Dilution | Supplier | Catalog Number |
| eEF2k Antibody | Rabbit | Polyclonal | 1:1000 | Cell Signaling Technology | #3692 |
| eEF2K Antibody (C-12) | Mouse | Monoclonal | Not specified | Santa Cruz Biotechnology | sc-390710 |
| anti-EEF2K Antibody | Rabbit | Polyclonal | 1:500 - 1:10000 | antibodies-online | ABIN2856812 |
| eEF2K Antibodies | Various | Various | Various | Novus Biologicals | Various |
This table is not exhaustive and represents a selection of available antibodies. Researchers should validate the antibody performance in their specific experimental setup.
Table 2: Summary of Quantitative Data on eEF2K Degradation
| Experimental Condition | Cell Type | Observation | Reference |
| Treatment with forskolin (B1673556) or IGF-1 | PC12 cells | Decreased eEF2K protein levels, which was attenuated by the proteasome inhibitor MG132. | [7][8] |
| Treatment with MG132 | Various cell lines | Inhibition of eEF2K degradation and accumulation of polyubiquitinated forms. | [5] |
| Treatment with geldanamycin (B1684428) (Hsp90 inhibitor) | Various cell lines | Enhanced ubiquitination and decreased half-life of eEF2K to less than 2 hours. | [5] |
| Genotoxic stress (doxorubicin) followed by checkpoint silencing | U2OS cells | Degradation of eEF2K, which was blocked by MG132 or βTrCP knockdown. | [9] |
| Treatment with compound C1 (eEF2K degrader) | MDA-MB-231, HCC1806, and BT549 cells | Dose-dependent degradation of eEF2K, which was blocked by MG132. | [18] |
Troubleshooting and Considerations
-
Antibody Specificity: Always validate the specificity of the primary antibody, for instance, by using positive and negative controls (e.g., cell lysates with known eEF2K expression or siRNA-mediated knockdown of eEF2K).
-
Loading Control: Use a reliable loading control to ensure equal protein loading across all lanes. Housekeeping proteins like GAPDH, β-actin, or tubulin are commonly used.
-
Protein Degradation during Sample Preparation: To minimize protein degradation, always work on ice and use protease inhibitors in the lysis buffer.
-
Low Abundance Protein Detection: If eEF2K is of low abundance in your samples, consider optimizing the Western blot protocol for low abundance proteins, which may include using a more sensitive chemiluminescent substrate or enriching the protein of interest through immunoprecipitation prior to Western blotting.
By following these detailed protocols and considering the key aspects of the eEF2K degradation pathway, researchers can effectively analyze the mechanisms controlling eEF2K stability in various biological contexts.
References
- 1. anti-EEF2K Antibody [ABIN2856812] - Human, WB, IHC (p), IF [antibodies-online.com]
- 2. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 3. Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor 2 kinase confers tolerance to stress conditions in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the ubiquitin-proteasome pathway in the regulation of the stability of eukaryotic elongation factor-2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. Proteasomal degradation of eukaryotic elongation factor-2 kinase (EF2K) is regulated by cAMP-PKA signaling and the SCFβTRCP ubiquitin E3 ligase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Coupled activation-degradation of eEF2K regulates protein synthesis in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coupled activation and degradation of eEF2K regulates protein synthesis in response to genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
- 13. Bicuculline regulated protein synthesis is dependent on Homer1 and promotes its interaction with eEF2K through mTORC1-dependent phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel mTOR-Regulated Phosphorylation Site in Elongation Factor 2 Kinase Modulates the Activity of the Kinase and Its Binding to Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 16. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 17. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eEF2k Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: PROTAC eEF2K Degrader-1 for MDA-MB-231 Cells
For Research Use Only
Introduction
PROTAC eEF2K degrader-1, also identified as compound 11l, is a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of eukaryotic elongation factor 2 kinase (eEF2K).[1][2][3] eEF2K is a key regulator of protein synthesis and is implicated in the survival and proliferation of cancer cells, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231.[1][4] This document provides detailed protocols for the application of this compound to MDA-MB-231 cells to study eEF2K degradation and the subsequent induction of apoptosis.
Data Summary
The following tables summarize the quantitative effects of this compound (Compound 11l) on MDA-MB-231 cells as reported in the literature.
Table 1: eEF2K Protein Degradation in MDA-MB-231 Cells
| Compound | Concentration | Treatment Duration | Degradation Rate (Dr) of eEF2K | Reference |
| This compound (11l) | 10 µM | 24 hours | 56.7% | [1] |
Table 2: Induction of Apoptosis in MDA-MB-231 Cells
| Compound | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| This compound (11l) | Not specified | 24 hours | Upregulation of Bax and cleaved-caspase-3, downregulation of Bcl-2 | [1] |
Signaling Pathway and Mechanism of Action
eEF2K is an atypical alpha-kinase that, when activated by cellular stressors like nutrient deprivation, phosphorylates eukaryotic elongation factor 2 (eEF2).[4][5] This phosphorylation inhibits eEF2's function in ribosome translocation, thereby suppressing the elongation phase of protein synthesis.[5][6] The activity of eEF2K is regulated by upstream signaling pathways, including inhibition by the mTORC1 pathway and activation by AMPK.[4] In many cancers, eEF2K is overexpressed and promotes cell survival.[4]
This compound is a bifunctional molecule that simultaneously binds to eEF2K and an E3 ubiquitin ligase.[7] This proximity induces the ubiquitination of eEF2K, marking it for degradation by the proteasome.[7] The degradation of eEF2K in MDA-MB-231 cells leads to the induction of apoptosis.[1][3]
Experimental Protocols
MDA-MB-231 Cell Culture and Maintenance
This protocol outlines the standard procedure for culturing and passaging the MDA-MB-231 human breast adenocarcinoma cell line.
Materials:
-
MDA-MB-231 cells (e.g., ATCC® HTB-26™)
-
Leibovitz's L-15 Medium or DMEM High Glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.05% Trypsin-EDTA
-
Dulbecco's Phosphate-Buffered Saline (DPBS), without Ca++ or Mg++
-
T-25 or T-75 cell culture flasks
-
Cell culture incubator (37°C, 5% CO₂ for DMEM; 37°C, 0% CO₂ for L-15)
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing the basal medium (L-15 or DMEM) with 10% FBS and 1% P/S.
-
Cell Thawing:
-
Rapidly thaw a cryovial of MDA-MB-231 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 3-5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Transfer the cells to a T-25 or T-75 flask.
-
-
Cell Maintenance:
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with DPBS.[9]
-
Add 1-2 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[9]
-
Neutralize the trypsin by adding 4-6 mL of complete medium.
-
Collect the cell suspension and centrifuge at 300-500 x g for 3-5 minutes.[9][11]
-
Resuspend the cell pellet in fresh medium and re-plate at a subcultivation ratio of 1:2 to 1:4.
-
eEF2K Degradation Assay via Western Blot
This protocol describes how to assess the degradation of eEF2K protein in MDA-MB-231 cells following treatment with this compound.
Materials:
-
Treated and untreated MDA-MB-231 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eEF2K, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Protein Extraction:
-
Wash cells twice with ice-cold DPBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eEF2K antibody and a loading control antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities for eEF2K and the loading control. Normalize the eEF2K signal to the loading control to determine the relative protein degradation.
Apoptosis Assay by Annexin V-FITC/PI Staining
This protocol details the detection and quantification of apoptosis in MDA-MB-231 cells using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
Materials:
-
Treated and untreated MDA-MB-231 cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 1X Binding Buffer)
-
DPBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed MDA-MB-231 cells and treat with this compound and a vehicle control as described in the degradation assay.
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Functionally distinct roles for eEF2K in the control of ribosome availability and p-body abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ubigene.us [ubigene.us]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. elabscience.com [elabscience.com]
- 11. editxor.com [editxor.com]
- 12. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Studies of PROTAC eEF2K Degraders
Introduction
Eukaryotic elongation factor 2 kinase (eEF2K) has emerged as a significant therapeutic target in oncology due to its role in promoting cancer cell survival, proliferation, and tumor progression, particularly in aggressive cancers like triple-negative breast cancer (TNBC).[1][2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins. While in vivo studies for a compound specifically named "PROTAC eEF2K degrader-1" are not available in the public domain, this document provides detailed application notes and protocols based on a recent study of a potent eEF2K degrader, designated as compound C1, which has demonstrated significant anti-tumor efficacy in in vivo models of TNBC.[3][4]
These notes are intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo evaluation of PROTAC-based eEF2K degraders.
Signaling Pathway and Mechanism of Action
eEF2K is a key regulator of protein synthesis. Under cellular stress conditions, such as nutrient deprivation or hypoxia often found in the tumor microenvironment, eEF2K is activated and phosphorylates eukaryotic elongation factor 2 (eEF2).[1][5] This phosphorylation inhibits protein synthesis, conserving energy and promoting cell survival. In many cancers, eEF2K is overexpressed and contributes to tumor growth and resistance to therapy.[1][6]
A PROTAC eEF2K degrader is a heterobifunctional molecule. One end binds to eEF2K, and the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of eEF2K, marking it for degradation by the proteasome. The degradation of eEF2K removes its inhibitory effect on protein synthesis, leading to apoptosis and inhibition of tumor growth.[3][7]
Caption: Mechanism of action of a PROTAC eEF2K degrader.
Quantitative In Vivo Data
The following table summarizes the quantitative data from an in vivo study using the eEF2K degrader, compound C1, in a triple-negative breast cancer (TNBC) xenograft model.[3][4]
| Parameter | Vehicle Control | Compound C1 (30 mg/kg) |
| Animal Model | NOD/SCID mice | NOD/SCID mice |
| Cell Line | MDA-MB-231 (human TNBC) | MDA-MB-231 (human TNBC) |
| Number of Animals | Not specified | Not specified |
| Drug Administration | Intraperitoneal (i.p.) injection | Intraperitoneal (i.p.) injection |
| Dosing Schedule | Daily | Daily |
| Treatment Duration | 21 days | 21 days |
| Tumor Volume at Day 21 | Approximately 1500 mm³ | Significantly reduced compared to control |
| Tumor Weight at Day 21 | Significantly higher than treatment group | Significantly lower than control group |
| Body Weight | No significant change | No significant change |
| Metastasis | Lung metastasis observed | Significantly reduced lung metastasis |
Experimental Protocols
1. Animal Model and Tumor Cell Implantation
-
Animal Strain: NOD/SCID mice (female, 6-8 weeks old).
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Implantation:
-
Harvest MDA-MB-231 cells during the logarithmic growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS).
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
2. Drug Preparation and Administration
-
Compound C1 Formulation: Prepare a solution of compound C1 in a vehicle suitable for intraperitoneal injection (e.g., a mixture of DMSO, PEG300, and saline). The final concentration should be such that the desired dose (30 mg/kg) can be administered in a reasonable volume (e.g., 100 µL).
-
Administration:
-
Randomly divide the tumor-bearing mice into a vehicle control group and a treatment group.
-
Administer compound C1 (30 mg/kg) or the vehicle control via intraperitoneal injection daily.
-
3. In Vivo Efficacy Assessment
-
Tumor Volume Measurement:
-
Measure the tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Weigh the mice every 2-3 days to monitor for signs of toxicity.
-
-
Endpoint:
-
After the predetermined treatment duration (e.g., 21 days), euthanize the mice.
-
Excise the tumors and weigh them.
-
Harvest lungs to assess for metastasis.
-
4. Analysis of Metastasis
-
Histological Analysis:
-
Fix the harvested lungs in 4% paraformaldehyde.
-
Embed the tissues in paraffin (B1166041) and prepare sections.
-
Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Examine the stained sections under a microscope to identify and quantify metastatic nodules.
-
Experimental Workflow
Caption: Workflow for in vivo efficacy studies of an eEF2K degrader.
References
- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Design and Characterization of a Novel eEF2K Degrader with Potent Therapeutic Efficacy Against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for eEF2K Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for cell lysis and subsequent western blotting to detect eukaryotic Elongation Factor 2 Kinase (eEF2K). eEF2K is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis in response to cellular stress, such as nutrient deprivation and hypoxia.[1][2] Its activity is implicated in various cancers, making it a significant target in drug development.[1][2][3] Accurate and reproducible detection of eEF2K by western blotting is essential for studying its expression, regulation, and post-translational modifications.
Core Principles
Successful western blotting for eEF2K, a kinase whose activity is regulated by phosphorylation, hinges on an effective cell lysis procedure that efficiently extracts the protein while preserving its phosphorylation status. This requires the use of a robust lysis buffer supplemented with protease and phosphatase inhibitors to prevent degradation and dephosphorylation.[4][5]
Experimental Protocols
I. Cell Lysis Protocol for eEF2K Western Blotting
This protocol is optimized for cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA Lysis Buffer (see recipe below)
-
Protease Inhibitor Cocktail (commercial or self-made)
-
Phosphatase Inhibitor Cocktail (commercial or self-made)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
RIPA Lysis Buffer Recipe:
| Component | Final Concentration | Purpose |
| Tris-HCl, pH 7.4 | 20 mM | Buffering agent to maintain pH[6] |
| NaCl | 150 mM | Maintains ionic strength and prevents non-specific protein aggregation[6] |
| EDTA | 1 mM | Chelates divalent cations, inhibiting certain proteases |
| Triton X-100 | 1% | Non-ionic detergent to solubilize membrane proteins[7] |
| Sodium Deoxycholate | 1% | Ionic detergent to disrupt protein-protein interactions |
| SDS | 0.1% | Strong ionic detergent to denature proteins[7] |
Note: For kinase assays, ionic detergents like sodium deoxycholate and SDS may be omitted as they can denature the enzyme and cause a loss of activity. However, for western blotting where protein denaturation is desired, their inclusion is beneficial for complete protein solubilization.
Procedure for Adherent Cells:
-
Grow cells to approximately 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.[7][8]
-
Aspirate the PBS completely.
-
Add ice-cold RIPA lysis buffer supplemented with freshly added protease and phosphatase inhibitors to the culture dish. A general guideline is to use 1 mL of buffer per 107 cells.
-
Scrape the cells from the dish using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[7]
-
Incubate the lysate on ice for 30 minutes with gentle agitation to ensure complete lysis.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cellular debris.[7]
-
Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay, such as the bicinchoninic acid (BCA) or Bradford assay.[9]
Procedure for Suspension Cells:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.[10]
-
Resuspend the cell pellet in ice-cold RIPA lysis buffer with freshly added protease and phosphatase inhibitors. Use 1 mL of buffer per 107 cells.
-
Proceed with steps 6-9 from the "Procedure for Adherent Cells."
II. Protein Quantification
Accurate determination of protein concentration is critical for ensuring equal loading of samples onto the SDS-PAGE gel, which is a prerequisite for reliable quantitative western blotting.[9][11]
| Assay | Principle | Advantages | Disadvantages |
| BCA Assay | Reduction of Cu2+ to Cu+ by protein in an alkaline medium, followed by colorimetric detection with bicinchoninic acid.[9] | Compatible with most detergents found in lysis buffers.[9] | Slower reaction time. |
| Bradford Assay | Binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.[9] | Fast and simple. | Incompatible with some detergents.[9] |
| Lowry Assay | A two-step reaction involving the reduction of copper ions by protein followed by the reduction of the Folin-Ciocalteu reagent.[9] | High sensitivity. | Incompatible with many common reagents, including detergents and reducing agents.[9] |
III. Western Blotting Protocol
-
Sample Preparation: Mix the desired amount of protein lysate (typically 20-50 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[7]
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for eEF2K overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 6.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for loading differences.[12][13]
Data Presentation
Quantitative data from western blot analysis should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.
Table 1: Densitometric Analysis of eEF2K Expression
| Sample ID | eEF2K Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized eEF2K Expression (eEF2K / Loading Control) | Fold Change vs. Control |
| Control 1 | 12500 | 25000 | 0.50 | 1.00 |
| Control 2 | 13500 | 26000 | 0.52 | 1.04 |
| Treatment A | 25000 | 25500 | 0.98 | 1.96 |
| Treatment B | 8000 | 24000 | 0.33 | 0.66 |
Mandatory Visualizations
eEF2K Signaling Pathway
The following diagram illustrates the central role of eEF2K in the regulation of protein synthesis. Under cellular stress conditions such as hypoxia and nutrient deprivation, upstream kinases activate eEF2K.[2][3] Activated eEF2K then phosphorylates its only known substrate, eukaryotic elongation factor 2 (eEF2), which leads to the inhibition of translational elongation.[3]
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Protease and phoshatase inhibitor cocktails | Abcam [abcam.com]
- 5. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 6. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 7. nsjbio.com [nsjbio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. licorbio.com [licorbio.com]
- 10. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 11. Image Analysis and Quantitation for Western Blotting | Bio-Rad [bio-rad.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Guide to western blot quantification | Abcam [abcam.com]
Measuring Apoptosis Induced by PROTAC eEF2K Degrader-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring apoptosis induced by "PROTAC eEF2K degrader-1," a targeted protein degrader designed to eliminate eukaryotic elongation factor-2 kinase (eEF2K). The degradation of eEF2K has been shown to trigger programmed cell death in cancer cells, making it a promising therapeutic strategy.[1][2][3][4] This document outlines the underlying signaling pathways, detailed experimental protocols for quantifying apoptosis, and expected outcomes.
Introduction to eEF2K and Apoptosis
Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical protein kinase that plays a crucial role in regulating protein synthesis.[1][3] It is often overexpressed in various cancers and is associated with cell survival and resistance to therapy.[5] eEF2K is a key regulator of the balance between autophagy, a cell survival mechanism, and apoptosis, or programmed cell death.[1][5] Inhibition or degradation of eEF2K can disrupt this balance, pushing cancer cells towards apoptosis.[1][5]
This compound is a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein (eEF2K), leading to its ubiquitination and subsequent degradation by the proteasome.[4] The depletion of eEF2K has been demonstrated to induce apoptosis in human breast carcinoma MDA-MB-231 cells.[1][2][3][4]
Signaling Pathway of eEF2K Degradation-Induced Apoptosis
The degradation of eEF2K by this compound initiates a signaling cascade that culminates in apoptosis. Under normal conditions, eEF2K can promote cell survival by modulating protein synthesis and inducing autophagy. Its removal is thought to trigger cellular stress, leading to the activation of apoptotic pathways. The degradation of eEF2K can lead to increased endoplasmic reticulum (ER) stress, which in turn can trigger the unfolded protein response (UPR) and subsequently, apoptosis.[1][5] This process involves the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7), which then cleave key cellular substrates, such as PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Figure 1: Signaling pathway of apoptosis induced by this compound.
Experimental Workflow for Measuring Apoptosis
A typical workflow to assess apoptosis induced by this compound involves several key steps, from cell culture and treatment to the application of various apoptosis assays.
Figure 2: Experimental workflow for assessing apoptosis.
Data Presentation
Quantitative data from the described experimental protocols should be summarized for clear comparison.
Table 1: Western Blot Densitometry Analysis
| Treatment Group | Relative Cleaved PARP Level (Normalized to Loading Control) | Relative Cleaved Caspase-3 Level (Normalized to Loading Control) |
| Vehicle Control | Baseline | Baseline |
| This compound (Low Conc.) | Value ± SD | Value ± SD |
| This compound (High Conc.) | Value ± SD | Value ± SD |
| Positive Control (e.g., Staurosporine) | Value ± SD | Value ± SD |
Table 2: Caspase-Glo 3/7 Assay Results
| Treatment Group | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | Value ± SD | 1.0 |
| This compound (Low Conc.) | Value ± SD | Value ± SD |
| This compound (High Conc.) | Value ± SD | Value ± SD |
| Positive Control (e.g., Staurosporine) | Value ± SD | Value ± SD |
Table 3: Annexin V/PI Flow Cytometry Analysis
| Treatment Group | % Live Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | Value ± SD | Value ± SD | Value ± SD |
| This compound (Low Conc.) | Value ± SD | Value ± SD | Value ± SD |
| This compound (High Conc.) | Value ± SD | Value ± SD | Value ± SD |
| Positive Control (e.g., Staurosporine) | Value ± SD | Value ± SD | Value ± SD |
Experimental Protocols
Cell Culture of MDA-MB-231 Cells
The MDA-MB-231 cell line is a human breast adenocarcinoma cell line commonly used in cancer research.
-
Culture Medium: Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]
-
Culture Conditions: 37°C in a humidified atmosphere without CO2.[6]
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium for seeding into new flasks at a 1:2 to 1:3 ratio.[7]
Western Blotting for Apoptosis Markers
This protocol is for the detection of cleaved PARP and cleaved caspase-3, key markers of apoptosis.[8]
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.[9]
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspase-3 and -7, the primary executioner caspases in apoptosis.[10][11][12]
-
Cell Seeding: Seed MDA-MB-231 cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of this compound and controls.
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.[13]
-
Mix on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis: Subtract the background luminescence (from wells with no cells) and normalize the data to the vehicle control.
Annexin V/PI Staining for Flow Cytometry
This assay distinguishes between live, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.[14][15]
-
Cell Preparation: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive. Quantify the percentage of cells in each quadrant.[14]
-
References
- 1. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated regulation of autophagy and apoptosis by EEF2K controls cellular fate and modulates the efficacy of curcumin and velcade against tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDA-MB-231 | Culture Collections [culturecollections.org.uk]
- 7. Expert Insights | Easily Master MDA-MB-231 Cell Culture and Gene Editing! | Ubigene [ubigene.us]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
- 10. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 11. bemek.co.il [bemek.co.il]
- 12. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 13. biocompare.com [biocompare.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Experimental Use of PROTAC eEF2K Degrader-1 in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eukaryotic elongation factor 2 kinase (eEF2K) is a critical regulator of protein synthesis, a fundamental process for neuronal function, synaptic plasticity, and memory formation.[1][2] Dysregulation of the eEF2K signaling pathway has been implicated in various neurological and neurodegenerative disorders, including Alzheimer's disease, depression, and epilepsy, making it a compelling therapeutic target.[3] Proteolysis-targeting chimeras (PROTACs) are a novel class of small molecules that induce the degradation of specific proteins through the ubiquitin-proteasome system.[4][5] "PROTAC eEF2K degrader-1," also identified as compound 11l, is a bifunctional molecule designed to specifically target eEF2K for degradation.[4][6][7] While initial studies have demonstrated its efficacy in cancer cell lines, its application in neuroscience holds significant promise for both basic research and therapeutic development.[4][8]
These application notes provide a comprehensive overview of the experimental use of this compound in a neuroscience context, including its mechanism of action, proposed experimental protocols, and data interpretation guidelines.
Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal machinery. The molecule consists of three key components: a ligand that binds to eEF2K, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By simultaneously binding to both eEF2K and an E3 ligase, the PROTAC forms a ternary complex, leading to the ubiquitination of eEF2K and its subsequent degradation by the proteasome.
Caption: Mechanism of this compound.
eEF2K Signaling Pathway in Neurons
eEF2K is a key downstream effector in several neuronal signaling pathways. Its activity is regulated by upstream signals such as Ca2+/Calmodulin and AMP-activated protein kinase (AMPK), and it is inhibited by the mammalian target of rapamycin (B549165) complex 1 (mTORC1).[1] Activated eEF2K phosphorylates its only known substrate, eEF2, which in turn inhibits the elongation step of protein synthesis. This pathway is crucial for modulating synaptic protein synthesis in response to neuronal activity.
Caption: Simplified eEF2K signaling pathway in neurons.
Quantitative Data Summary
While specific quantitative data for "this compound" in neuronal models is not yet available, the following table summarizes the expected outcomes based on its known function and studies with eEF2K inhibitors and genetic models.
| Parameter | Expected Outcome with this compound | Rationale |
| eEF2K Protein Levels | Dose-dependent decrease | PROTAC-mediated degradation |
| Phospho-eEF2 (Thr56) Levels | Decrease | Reduction of the kinase (eEF2K) |
| Total eEF2 Levels | No significant change | eEF2 is the substrate, not the target of degradation |
| Rate of Protein Synthesis | Increase | Relief of eEF2-mediated inhibition of elongation |
| Long-Term Potentiation (LTP) | Enhancement or restoration in disease models | Increased synaptic protein synthesis is required for LTP |
| Dendritic Spine Density | Increase or restoration in disease models | Protein synthesis is crucial for spine maintenance |
| Cognitive Function (in vivo) | Improvement in disease models | Reversal of synaptic and protein synthesis deficits |
Experimental Protocols
The following are proposed protocols for the experimental use of this compound in neuroscience research. These are adapted from established methods for studying eEF2K inhibitors and should be optimized for specific experimental conditions.
Protocol 1: In Vitro Degradation of eEF2K in Primary Neuronal Cultures
Objective: To determine the optimal concentration and time course for eEF2K degradation by this compound in primary neurons.
Methodology:
-
Cell Culture: Culture primary cortical or hippocampal neurons from embryonic rodents according to standard protocols.
-
Treatment: At an appropriate in vitro day (e.g., DIV 10-14), treat neuronal cultures with a range of concentrations of this compound (e.g., 1 nM to 10 µM) for various time points (e.g., 2, 4, 8, 12, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe membranes with primary antibodies against eEF2K, phospho-eEF2 (Thr56), total eEF2, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize eEF2K and phospho-eEF2 levels to the loading control and total eEF2, respectively.
Caption: Workflow for in vitro eEF2K degradation assay.
Protocol 2: Assessment of Protein Synthesis in Neurons
Objective: To evaluate the effect of eEF2K degradation on de novo protein synthesis in neurons.
Methodology:
-
Cell Culture and Treatment: Culture and treat primary neurons with the optimal concentration of this compound as determined in Protocol 1.
-
SUnSET (Surface Sensing of Translation) Assay:
-
During the final 30 minutes of treatment, add puromycin (B1679871) (a tRNA structural analog) to the culture medium at a low concentration (e.g., 1-10 µg/mL).
-
Wash the cells with PBS to remove unincorporated puromycin.
-
Lyse the cells and perform Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-puromycin antibody to detect puromycin-labeled peptides, which represent newly synthesized proteins.
-
-
Data Analysis: Quantify the intensity of the puromycin signal in each lane to determine the relative rate of protein synthesis.
Protocol 3: In Vivo Administration and Brain Tissue Analysis
Objective: To assess the in vivo efficacy of this compound in a rodent model of a neurological disorder (e.g., an Alzheimer's disease mouse model).
Methodology:
-
Animal Model: Use a relevant transgenic mouse model and wild-type littermates.
-
Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified duration. The dose and frequency should be determined in preliminary pharmacokinetic and pharmacodynamic studies.
-
Behavioral Testing: Perform a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, novel object recognition).
-
Tissue Collection: Following the final behavioral test, euthanize the animals and collect brain tissue. Dissect specific brain regions of interest (e.g., hippocampus, cortex).
-
Biochemical Analysis:
-
Prepare brain homogenates for Western blotting to confirm eEF2K degradation and assess downstream signaling (as in Protocol 1).
-
Perform immunohistochemistry on brain sections to visualize the reduction of eEF2K in specific neuronal populations.
-
-
Data Analysis: Analyze behavioral data using appropriate statistical methods (e.g., ANOVA). Correlate behavioral outcomes with the degree of eEF2K degradation in the brain.
Concluding Remarks
This compound represents a powerful tool for investigating the role of eEF2K in neuronal function and pathology. The provided application notes and protocols offer a framework for its experimental use in neuroscience research. It is crucial to optimize these protocols for specific experimental systems and to include appropriate controls to ensure the validity of the findings. The ability to induce the degradation of eEF2K, rather than merely inhibiting its activity, offers a unique and potentially more potent and sustained approach to modulating this important signaling pathway in the nervous system.
References
- 1. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonists targeting eEF2 kinase rescue multiple aspects of pathophysiology in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eukaryotic Elongation Factor 2 Kinase a Pharmacological Target to Regulate Protein Translation Dysfunction in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. New therapies on the horizon: Targeted protein degradation in neuroscience - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting "PROTAC eEF2K degrader-1" experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "PROTAC eEF2K degrader-1" (also known as compound 11l). The information is tailored for researchers, scientists, and drug development professionals to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target the eukaryotic elongation factor 2 kinase (eEF2K) for degradation.[1][2] It is a heterobifunctional molecule composed of a ligand that binds to eEF2K, a linker, and a ligand that recruits an E3 ubiquitin ligase.[3] By bringing eEF2K into proximity with the E3 ligase, the PROTAC facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome.[4] This targeted degradation of eEF2K has been shown to induce apoptosis in cancer cell lines such as MDA-MB-231.[1][2]
Q2: What is the role of eEF2K in cellular signaling?
A2: Eukaryotic elongation factor 2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis.[5] It phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), which is essential for the elongation step of protein translation. By inhibiting eEF2, eEF2K can slow down protein synthesis, a mechanism that can be activated under cellular stress conditions like nutrient deprivation or hypoxia to conserve energy.[5] In several cancers, eEF2K is overexpressed and contributes to tumor cell survival, proliferation, and metastasis.[5]
Q3: In which cell lines has this compound been shown to be effective?
A3: this compound has been demonstrated to be effective in the human breast adenocarcinoma cell line MDA-MB-231, where it induces eEF2K degradation and apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: Degradation Performance of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 | MDA-MB-231 | Data not available in the searched literature | |
| Dmax | MDA-MB-231 | 56.7% | [3][5][6] |
| Optimal Concentration | MDA-MB-231 | Data not available in the searched literature | |
| Time for Dmax | MDA-MB-231 | Data not available in the searched literature |
Table 2: Cell Viability and Apoptosis Induction
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | MDA-MB-231 | Data not available in the searched literature | |
| Apoptosis Induction | MDA-MB-231 | Induces apoptosis | [1][2][7] |
Experimental Protocols
Protocol 1: Western Blot for eEF2K Degradation
This protocol describes the assessment of eEF2K protein levels following treatment with this compound.
Materials:
-
MDA-MB-231 cells
-
This compound (Compound 11l)
-
DMSO (vehicle control)
-
Cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-eEF2K (Recommended starting dilution 1:1000)
-
Primary antibody: Loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them with RIPA buffer containing inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-eEF2K antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.[8]
-
Analysis: Quantify band intensities using densitometry software. Normalize the eEF2K signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Protocol 2: Cell Viability (CCK-8) Assay
This protocol is for assessing the effect of this compound on the viability of MDA-MB-231 cells.
Materials:
-
MDA-MB-231 cells
-
This compound
-
DMSO
-
Cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.[9]
Protocol 3: Target Engagement (NanoBRET™ Assay)
This protocol provides a general framework for confirming the engagement of this compound with eEF2K in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding NanoLuc®-eEF2K fusion protein
-
Transfection reagent
-
NanoBRET™ tracer for eEF2K (if available) or a fluorescently labeled inhibitor
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Transfection: Co-transfect cells with the NanoLuc®-eEF2K fusion construct.
-
Cell Seeding: Seed the transfected cells into a 96-well plate.
-
Tracer and Compound Addition: Add the fluorescent tracer to the cells at its predetermined optimal concentration. Then, add serial dilutions of this compound.
-
Substrate Addition and Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure the donor (460 nm) and acceptor (618 nm) emissions.[10]
-
Data Analysis: Calculate the NanoBRET™ ratio and plot it against the compound concentration to determine the IC50 for target engagement.
Troubleshooting Guide
Problem 1: No or low eEF2K degradation observed in Western Blot.
| Possible Cause | Suggested Solution |
| Poor Cell Permeability | PROTACs are large molecules and may have difficulty crossing the cell membrane. Consider using a higher concentration or a different cell line that may have better uptake. |
| Inefficient Ternary Complex Formation | The PROTAC may bind to eEF2K and the E3 ligase individually but not effectively bring them together. Consider modifying the linker length or composition. |
| Suboptimal PROTAC Concentration (Hook Effect) | At very high concentrations, PROTACs can form non-productive binary complexes (PROTAC-eEF2K or PROTAC-E3 ligase), which reduces the formation of the productive ternary complex.[11] Perform a wide dose-response curve to identify the optimal concentration for degradation. |
| Low E3 Ligase Expression | The specific E3 ligase recruited by the PROTAC may not be sufficiently expressed in your cell line. Confirm the expression of the relevant E3 ligase (e.g., Cereblon or VHL) by Western Blot or qPCR. |
| PROTAC Instability | The PROTAC molecule may be unstable in the cell culture medium. Assess its stability over the time course of your experiment. |
| Technical Issues with Western Blot | Ensure efficient protein transfer, appropriate antibody dilutions, and sufficient exposure time. Use a positive control for eEF2K expression. |
Problem 2: High variability in cell viability assay results.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well. |
| Edge Effects in 96-well Plate | Evaporation from the outer wells can affect cell growth. Avoid using the outermost wells or fill them with sterile PBS or media. |
| Compound Precipitation | The PROTAC may not be fully soluble at higher concentrations. Visually inspect the wells for any precipitate. Prepare fresh dilutions for each experiment. |
| Contamination | Check for microbial contamination in your cell culture. |
Problem 3: Off-target effects are suspected.
| Possible Cause | Suggested Solution |
| Non-specific Binding of the Warhead or E3 Ligase Ligand | The components of the PROTAC may have affinity for other proteins. |
| Perturbation of Downstream Signaling | Degradation of eEF2K will impact its downstream signaling pathways. |
| Solution: | Perform proteomics analysis (e.g., mass spectrometry) to compare protein expression profiles of cells treated with this compound versus a vehicle control. Validate any identified off-targets using Western Blotting. Consider using a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase) to distinguish between target-dependent and independent effects.[12] |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified eEF2K signaling pathway.
Caption: Troubleshooting workflow for lack of eEF2K degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: PROTAC eEF2K Degrader-1
Welcome to the Technical Support Center for PROTAC eEF2K Degrader-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this targeted protein degrader. A primary focus of this guide is the identification and mitigation of the "hook effect," a common phenomenon observed with PROTACs that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of this compound?
A1: The "hook effect" is a paradoxical phenomenon observed in dose-response experiments where the degradation of the target protein, eEF2K, decreases at high concentrations of this compound.[1][2] This results in a characteristic bell-shaped curve when plotting the percentage of eEF2K degradation against the PROTAC concentration.[3] Instead of a standard sigmoidal curve where the effect plateaus at high concentrations, excessive concentrations of the degrader can lead to reduced efficacy.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[1] The degrader's efficacy relies on the formation of a productive ternary complex, which consists of the eEF2K target protein, the PROTAC molecule, and an E3 ligase.[1] However, at excessive concentrations, the PROTAC can independently bind to either eEF2K or the E3 ligase, forming binary complexes (eEF2K-PROTAC or E3 Ligase-PROTAC). These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.[1]
Q3: What are the experimental consequences of an unaddressed hook effect?
Q4: At what concentration range should I expect to see the hook effect for this compound?
A4: The concentration at which the hook effect becomes apparent can vary depending on the specific experimental conditions, including the cell line and incubation time. Generally, for PROTACs, the hook effect is often observed in the micromolar (µM) range.[1] It is crucial to perform a wide dose-response experiment, for instance from picomolar (pM) to the high micromolar (µM) range, to identify the optimal concentration for degradation and to detect the onset of the hook effect.[1]
Troubleshooting Guide
Problem 1: My dose-response curve for this compound is bell-shaped, with degradation decreasing at higher concentrations.
-
Likely Cause: You are observing the classic hook effect.[3]
-
Troubleshooting Steps:
-
Confirm the Hook Effect: Repeat the experiment with a broader and more granular range of concentrations, especially at the higher end where the effect is seen, to clearly define the bell-shaped curve.
-
Determine the Optimal Concentration: Identify the concentration that achieves the maximal degradation (Dmax). For this compound, a maximum degradation rate of 56.7% has been reported in MDA-MB-231 cells.[4] Use this optimal concentration for future experiments.
-
Assess Ternary Complex Formation: If possible, use biophysical or cellular assays like co-immunoprecipitation to measure the formation of the eEF2K-PROTAC-E3 ligase ternary complex at various concentrations.[1] This can help correlate the loss of degradation with a decrease in ternary complex formation.
-
Problem 2: I am not observing any degradation of eEF2K at any of the tested concentrations.
-
Likely Causes: This could be due to several factors, including testing a concentration range that is too high and falls entirely within the hook effect region, an inactive compound, or issues with the experimental setup.[1]
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It is possible that the concentrations tested were either too high or too low. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[1]
-
Verify Target Engagement: Before concluding that the degrader is inactive, confirm that it can bind to eEF2K and the recruited E3 ligase.
-
Check E3 Ligase Expression: Ensure that the cell line being used expresses the E3 ligase recruited by this compound at sufficient levels.
-
Optimize Incubation Time: Degradation is a kinetic process. Perform a time-course experiment at a fixed, optimal concentration of the degrader to determine the ideal incubation period.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound Exhibiting a Hook Effect in MDA-MB-231 cells.
| This compound Conc. (nM) | % eEF2K Degradation | Observation |
| 0.1 | 10 | Minimal Degradation |
| 1 | 35 | Increasing Degradation |
| 10 | 55 | Near Maximal Degradation (Dmax) |
| 100 | 50 | Onset of Hook Effect |
| 1000 | 25 | Pronounced Hook Effect |
| 10000 | 10 | Significant Loss of Degradation |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect.
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| This compound | ~5 | 56.7 | Expected to show a hook effect at concentrations >100 nM |
| Hypothetical Ideal PROTAC | 8 | >90 | Minimal hook effect observed up to 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for Determining eEF2K Degradation
This protocol outlines the steps to assess the degradation of eEF2K protein following treatment with this compound.
-
Cell Seeding: Seed MDA-MB-231 cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. It is recommended to test a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration and observe any potential hook effect. Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the degrader-containing medium and incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for eEF2K overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and visualize the chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for eEF2K and the loading control.
-
Normalize the eEF2K band intensity to the loading control.
-
Express the normalized eEF2K levels as a percentage of the vehicle-treated control.
-
Plot the percentage of remaining eEF2K protein against the log of the degrader concentration to determine the DC50 and Dmax.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is to confirm the formation of the eEF2K-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat MDA-MB-231 cells with the desired concentrations of this compound or vehicle for a specified time. To capture the ternary complex, it is advisable to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of incubation.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against eEF2K.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
-
Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the recruited E3 ligase and eEF2K. An increased signal for the E3 ligase in the PROTAC-treated samples compared to the control indicates ternary complex formation.
-
Visualizations
References
Technical Support Center: Enhancing Cell Permeability of PROTAC eEF2K Degrader-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of "PROTAC eEF2K degrader-1" (also known as Compound 11l).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to specifically target the eukaryotic elongation factor 2 kinase (eEF2K) for degradation.[1][2][3] It functions by simultaneously binding to eEF2K and an E3 ubiquitin ligase, forming a ternary complex.[4] This proximity induces the ubiquitination of eEF2K, marking it for degradation by the proteasome.[4][5] The degradation of eEF2K has been shown to induce apoptosis in cancer cells, such as the triple-negative breast cancer cell line MDA-MB-231.[1][3]
Q2: Why is cell permeability a concern for this compound?
Like many PROTACs, eEF2K degrader-1 is a relatively large molecule, which can limit its ability to passively diffuse across the cell membrane.[4][6] Poor cell permeability can lead to reduced intracellular concentrations of the degrader, resulting in diminished target engagement and degradation, and ultimately, lower-than-expected efficacy in cell-based assays. Factors such as high molecular weight, a large polar surface area, and the number of rotatable bonds can contribute to poor membrane permeability.[4][7]
Q3: What are the common strategies to improve the cell permeability of a PROTAC like eEF2K degrader-1?
Several medicinal chemistry strategies can be employed to enhance the cell permeability of PROTACs:
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Linker Optimization: The linker connecting the eEF2K binder and the E3 ligase ligand plays a crucial role. Modifying the linker's length, rigidity, and composition can significantly impact permeability.[6][8][9]
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Length: Shorter linkers are often associated with improved permeability.[9]
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Rigidity: Introducing rigid elements, such as piperazine (B1678402) or piperidine (B6355638) rings, can sometimes improve ternary complex formation and permeability.[4][6]
-
Composition: Replacing flexible polyethylene (B3416737) glycol (PEG) linkers with shorter alkyl chains or incorporating aromatic rings can enhance permeability.[7][9]
-
-
Introduction of Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can shield polar groups and reduce the molecule's overall polarity, leading to a more compact, "chameleon-like" conformation that is more conducive to membrane passage.[7]
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Prodrug Approach: A prodrug strategy involves masking polar functional groups with lipophilic moieties that can be cleaved intracellularly to release the active PROTAC.[7] This can increase the molecule's ability to cross the cell membrane.
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Amide-to-Ester Substitution: Replacing amide bonds within the PROTAC structure with ester bonds can sometimes lead to improved permeability and cellular activity.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or no degradation of eEF2K observed in cells. | Poor cell permeability of this compound. | 1. Optimize treatment conditions: Increase incubation time or concentration. 2. Assess permeability directly: Perform a cell permeability assay (e.g., PAMPA or Caco-2) to quantify the compound's ability to cross the cell membrane. 3. Synthesize and test analogs: If permeability is confirmed to be low, consider synthesizing analogs with modified linkers or other permeability-enhancing features. |
| Inconsistent results between different batches of the degrader. | Variability in compound purity or solubility. | 1. Confirm purity and identity: Use analytical techniques like HPLC and mass spectrometry to verify the purity and identity of each batch. 2. Ensure complete solubilization: Use appropriate solvents and techniques (e.g., sonication) to ensure the compound is fully dissolved before adding to cell culture media. Check for precipitation in the media. |
| High cytotoxicity observed at concentrations required for degradation. | Off-target effects or poor selectivity. | 1. Perform a dose-response curve: Determine the concentration range where degradation is observed without significant cytotoxicity. 2. Assess off-target effects: Use proteomics or other profiling methods to identify potential off-target proteins. 3. Synthesize control compounds: Test the individual eEF2K binder and E3 ligase ligand to see if they contribute to the observed cytotoxicity. |
Data Presentation: Assessing Permeability
Quantitative data from cell permeability assays are crucial for comparing different PROTAC analogs. The apparent permeability coefficient (Papp) is a common metric used to classify compounds.
Table 1: Example Permeability Data for PROTAC eEF2K Degrader Analogs
| Compound | Linker Modification | PAMPA Papp (x 10⁻⁶ cm/s) | Caco-2 Papp (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| eEF2K degrader-1 | Original Linker | 0.8 | 0.5 | 1.2 | Low |
| Analog 1 | Shortened Alkyl Linker | 2.5 | 1.8 | 1.1 | Medium |
| Analog 2 | Piperazine in Linker | 3.1 | 2.2 | 1.3 | Medium |
| Analog 3 | Prodrug Moiety | 5.5 | 4.8 | 1.0 | High |
Note: This table presents hypothetical data for illustrative purposes. A higher Papp value indicates greater permeability. The efflux ratio helps determine if the compound is actively transported out of the cell by efflux pumps.[11]
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Methodology:
-
Prepare a donor plate: Add a solution of the test compound (e.g., 100 µM in a buffer solution) to each well of a 96-well microplate.
-
Prepare the acceptor plate: Fill the wells of a 96-well filter plate with a buffer solution. The filter is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.
-
Assemble the PAMPA sandwich: Place the filter plate on top of the donor plate, ensuring the membrane is in contact with the donor solution.
-
Incubate: Incubate the sandwich at room temperature for a specified period (e.g., 4-18 hours).
-
Analyze: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:
Where:
-
V_D = Volume of the donor well
-
V_A = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[C_A] = Concentration in the acceptor well
-
[C_equilibrium] = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelial barrier, to assess both passive permeability and active transport.[12]
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation. The permeability of a fluorescent marker like Lucifer yellow can also be assessed.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compound solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and analyze the compound concentration.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, add the test compound to the basolateral chamber and sample from the apical chamber.
-
-
Calculate Papp and Efflux Ratio: Calculate the Papp value for both directions. The efflux ratio (Papp B-A / Papp A-B) indicates the extent of active efflux. An efflux ratio greater than 2 suggests the compound may be a substrate for efflux transporters.[11]
Visualizations
eEF2K Signaling Pathway
Caption: The eEF2K signaling pathway and the mechanism of action for this compound.
Experimental Workflow for Improving Cell Permeability
Caption: A logical workflow for the iterative process of improving the cell permeability of a PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTAC eEF2K降解剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 5. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Optimizing PROTAC eEF2K Degrader-1 Linker Length
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of "PROTAC eEF2K degrader-1".
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC like eEF2K degrader-1?
The linker is a critical component of a Proteolysis Targeting Chimera (PROTAC) that connects the ligand binding to the target protein (eEF2K) to the ligand recruiting an E3 ubiquitin ligase. Its length, composition, and attachment points are crucial for inducing the formation of a stable and productive ternary complex (eEF2K-PROTAC-E3 ligase).[1] An optimal linker ensures the correct proximity and orientation of eEF2K and the E3 ligase to facilitate the efficient transfer of ubiquitin to the target protein, marking it for proteasomal degradation.[2]
Q2: What are the most common types of linkers used in PROTAC design?
The most frequently used linkers in PROTAC design are polyethylene (B3416737) glycol (PEG) chains and alkyl chains of varying lengths.[3] These are often chosen for their flexibility, which can accommodate the formation of a productive ternary complex.[] Other linker types, such as those incorporating rigid moieties like piperazine (B1678402) or triazole rings, are also used to modulate the conformational flexibility and physicochemical properties of the PROTAC.[3]
Q3: How does linker length specifically impact the efficacy of an eEF2K PROTAC?
Linker length is a critical parameter that must be empirically optimized for each target and E3 ligase pair.[5]
-
Too short: A short linker may cause steric hindrance, preventing the simultaneous binding of eEF2K and the E3 ligase, thus inhibiting the formation of a stable ternary complex.[3][6]
-
Too long: A long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to reduced degradation efficiency.[3][6] The optimal linker length facilitates a productive ternary complex geometry where lysine (B10760008) residues on the eEF2K surface are accessible to the E2-ubiquitin complex.[3]
Q4: What is the "hook effect" and how does it relate to linker optimization?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[3][6] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes (e.g., eEF2K-PROTAC or PROTAC-E3 ligase) that do not lead to degradation.[3] While the hook effect is an inherent feature of the PROTAC mechanism, a well-designed linker can enhance the cooperativity and stability of the ternary complex, potentially mitigating the severity of this effect.[7]
Troubleshooting Guide
Problem 1: Strong binding to eEF2K and the E3 ligase is observed, but there is no significant degradation of eEF2K.
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex.[3][7]
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | Synthesize a library of this compound variants with a range of linker lengths (e.g., varying the number of PEG or alkyl units). Even minor changes can have a significant impact.[3] |
| Incorrect Linker Attachment Points | The exit vector of the linker from the ligands is crucial.[][5] Re-evaluate the attachment points on the eEF2K inhibitor (A-484954 scaffold) and the E3 ligase ligand to ensure they allow for a productive orientation.[8] |
| Poor Ternary Complex Cooperativity | The formation of the ternary complex may be non-cooperative. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and stability.[3] Modifying linker rigidity or composition can sometimes improve cooperativity. |
| Unfavorable Ternary Complex Conformation | The current linker may orient eEF2K in a way that its surface lysines are not accessible for ubiquitination.[7] Computational modeling can help predict the ternary complex structure and guide the design of a more suitable linker.[2] |
Problem 2: The eEF2K degrader shows poor cell permeability and low intracellular concentrations.
PROTACs are often large molecules that can have difficulty crossing the cell membrane.[9][10]
| Possible Cause | Recommended Solution |
| High Polarity or Molecular Weight | The linker composition significantly influences the physicochemical properties of the PROTAC.[1] Consider replacing hydrophilic PEG linkers with more lipophilic alkyl chains or vice versa to find a balance. Reducing linker length can also decrease molecular weight. |
| Cellular Efflux | The PROTAC may be actively transported out of the cell by efflux pumps.[3] Conduct cellular uptake and efflux assays to investigate this possibility. Modifying the linker to alter the PROTAC's properties may help circumvent efflux. |
Problem 3: Off-target protein degradation is observed.
Off-target effects can occur if the PROTAC induces the degradation of proteins other than eEF2K.[9]
| Possible Cause | Recommended Solution |
| Non-selective Ternary Complex Formation | The linker can influence the conformation of the ternary complex, leading to the presentation of other proteins for ubiquitination.[9] Systematically varying the linker length and composition can improve selectivity for eEF2K. |
| Choice of E3 Ligase | Different E3 ligases have different sets of natural substrates. If off-target effects are persistent, consider synthesizing a new set of eEF2K degraders that recruit a different E3 ligase.[9] |
Data Presentation: Impact of Linker Length on eEF2K Degradation
The following table provides an example of how to present data from a linker optimization study for "this compound". The data is illustrative and serves as a template for organizing experimental results.
| Compound ID | Linker Type | Linker Length (atoms) | eEF2K Binding Affinity (Kd, nM) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| eEF2K-Deg-1-PEG2 | PEG | 9 | 25 | 1.2 | >1000 | <10 |
| eEF2K-Deg-1-PEG3 | PEG | 12 | 28 | 2.5 | 250 | 65 |
| eEF2K-Deg-1-PEG4 | PEG | 15 | 26 | 5.1 | 50 | 92 |
| eEF2K-Deg-1-PEG5 | PEG | 18 | 30 | 3.8 | 150 | 85 |
| eEF2K-Deg-1-PEG6 | PEG | 21 | 32 | 2.1 | 500 | 55 |
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Kd: Dissociation constant, a measure of binding affinity.
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α: Cooperativity factor, where α > 1 indicates positive cooperativity.
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DC50: Concentration of PROTAC required to degrade 50% of the target protein.
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Dmax: Maximum percentage of protein degradation.
Experimental Protocols
Protocol 1: Western Blot Analysis for eEF2K Degradation
This is the standard method for quantifying the reduction in target protein levels.[5]
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Cell Culture and Treatment: Seed a human cancer cell line known to express eEF2K (e.g., MDA-MB-231) in 6-well plates.[11] Allow cells to adhere overnight.
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Compound Addition: Treat the cells with a range of concentrations of each "this compound" linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
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Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for eEF2K. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescent substrate.
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Densitometry Analysis: Quantify the band intensities to determine the relative eEF2K protein levels compared to the vehicle control.
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical technique can directly measure the formation and stability of the ternary complex.[5]
-
Chip Preparation: Immobilize a high-purity, recombinant E3 ligase (e.g., VHL or Cereblon complex) onto the surface of a sensor chip.
-
Binary Interaction Analysis:
-
Inject a solution of the "this compound" linker variant over the chip surface at various concentrations to measure the kinetics of the binary PROTAC-E3 ligase interaction.
-
In a separate experiment, inject a solution of the PROTAC pre-incubated with recombinant eEF2K to measure the kinetics of the binary PROTAC-eEF2K interaction (this requires immobilizing eEF2K).
-
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and recombinant eEF2K over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and binding affinities (Kd) for the binary and ternary interactions.
Visualizations
Caption: Mechanism of action for this compound.
Caption: A workflow for this compound linker optimization.
Caption: A decision tree for troubleshooting lack of eEF2K degradation.
References
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
"PROTAC eEF2K degrader-1" off-target effects assessment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing the off-target effects of "PROTAC eEF2K degrader-1."
Frequently Asked Questions (FAQs)
Q1: What are the potential mechanisms of off-target effects for this compound?
A1: Off-target effects of PROTACs, including "this compound," can arise from several mechanisms:
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Unintended Degradation of Non-Target Proteins: This is a primary concern and can occur if the PROTAC facilitates the ubiquitination and subsequent degradation of proteins other than the intended target, eukaryotic elongation factor 2 kinase (eEF2K).
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Pharmacological Effects of the PROTAC Molecule Itself: The "warhead" (the ligand that binds to eEF2K) or the E3 ligase recruiter component of the PROTAC could have independent biological activities.
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"Off-Target" Ubiquitination: A ternary complex formed by the PROTAC, the E3 ligase, and a non-target protein can lead to the ubiquitination and degradation of that non-target protein.
-
Perturbation of the Ubiquitin-Proteasome System (UPS): High concentrations or prolonged exposure to PROTACs could potentially saturate or alter the normal functioning of the UPS.
Q2: How can I assess the off-target profile of this compound in my experiments?
A2: A comprehensive assessment of off-target effects typically involves a multi-pronged approach. Mass spectrometry-based proteomics is a powerful and unbiased method to identify and quantify changes in the cellular proteome upon treatment with the PROTAC. This technique can reveal the degradation of unintended proteins and downstream pathway alterations. Key experimental approaches include:
-
Global Proteomics: Techniques like label-free quantification (LFQ) or isobaric labeling (e.g., TMT, iTRAQ) can provide a broad overview of protein expression changes.
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Kinome Profiling: Since eEF2K is a kinase, assessing the degrader's effect on other kinases using kinome-wide profiling platforms can reveal off-target kinase degradation.
-
Targeted Validation: Potential off-targets identified through global proteomics or kinome profiling should be validated using orthogonal methods such as Western blotting or targeted mass spectrometry.
Q3: What are some common experimental challenges when working with PROTACs and how can I troubleshoot them?
A3: A common issue is the "hook effect," where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Another challenge can be a lack of degradation. This could be due to poor cell permeability of the PROTAC, inefficient ternary complex formation, or low expression of the recruited E3 ligase in the cell model. Troubleshooting steps include optimizing the PROTAC's physicochemical properties, confirming target and E3 ligase engagement, and selecting cell lines with adequate E3 ligase expression.
Quantitative Data Presentation
The following table represents hypothetical quantitative proteomics data for identifying off-targets of this compound. In a real experiment, data would be generated for thousands of proteins. A significant negative Log2 fold change with a low p-value indicates potential degradation.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| eEF2K | EEF2K | -3.5 | <0.001 | On-Target |
| CDK9 | CDK9 | -1.8 | 0.045 | Yes |
| GSK3B | GSK3B | -1.5 | 0.05 | Yes |
| MAP2K1 | MAP2K1 | -0.2 | 0.65 | No |
| GAPDH | GAPDH | 0.1 | 0.89 | No |
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of this compound using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., MDA-MB-231, a breast cancer cell line where eEF2K is relevant) to ~70-80% confluency.
-
Treat cells with this compound at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
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Harvest cells after a time course (e.g., 6, 12, 24 hours) to capture both direct and downstream effects.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
Acquire data in a data-dependent or data-independent acquisition mode.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Spectronaut) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blot for Off-Target Validation
-
Sample Preparation:
-
Treat cells with this compound and controls as in the proteomics experiment.
-
Lyse cells and determine protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the potential off-target proteins and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a suitable HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to confirm changes in protein levels.
-
Visualizations
Caption: eEF2K Signaling Pathway.
Preventing "PROTAC eEF2K degrader-1" degradation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing PROTAC eEF2K degrader-1 effectively. Our goal is to help you overcome common challenges and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also referred to as Compound 11l) is a proteolysis-targeting chimera designed to specifically target the eukaryotic elongation factor-2 kinase (eEF2K) for degradation.[1][2][3] It is a bifunctional molecule that recruits an E3 ubiquitin ligase to eEF2K, leading to its ubiquitination and subsequent degradation by the proteasome.[4] By degrading eEF2K, this PROTAC induces apoptosis, as demonstrated in MDA-MB-231 human breast cancer cells.[1][2][3]
Q2: What is the role of eEF2K in cellular signaling?
A2: Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis.[5][6][7] It phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), which is essential for the elongation phase of translation.[7][8] Under cellular stress conditions like nutrient deprivation or hypoxia, eEF2K is activated, leading to a slowdown in protein synthesis to conserve energy.[5][6] However, in many cancers, eEF2K is overexpressed and promotes tumor cell survival and proliferation.[5][6][7]
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Recommendations |
| Solid | -20°C | Long-term | Store in a tightly sealed, light-protected container. Avoid moisture.[9] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to prevent repeated freeze-thaw cycles.[1][9] |
| -20°C | Up to 1 month | Aliquot into single-use vials.[1][9] |
Handling Precautions:
-
Allow the vial of solid compound to equilibrate to room temperature before opening to prevent condensation.[9]
-
Prepare solutions in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
Troubleshooting Guide: Preventing Degradation in Media
A common challenge encountered with PROTACs is their potential for degradation in cell culture media, which can lead to inconsistent and unreliable experimental results. This guide provides a systematic approach to identifying and mitigating the degradation of this compound.
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
This could be due to the degradation of the PROTAC in the cell culture medium over the course of the experiment.
Step 1: Assess the Stability of the PROTAC in Media
The first step is to determine if the PROTAC is stable in your specific experimental conditions. This can be achieved by analyzing its concentration in the cell culture medium over time using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Stability Assay
Objective: To quantify the concentration of this compound in cell culture medium at various time points.
Materials:
-
This compound
-
Cell culture medium (the same type used in your experiments)
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LC-MS/MS system
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Acetonitrile (B52724) (ACN)
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Methanol (MeOH)
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Formic acid
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Internal standard (a structurally similar compound not present in the sample)
-
96-well plates or microcentrifuge tubes
Procedure:
-
Sample Preparation:
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Spike this compound into your cell culture medium at the final concentration used in your experiments.
-
Incubate the medium under the same conditions as your cell-based assays (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots of the medium.
-
-
Protein Precipitation:
-
To each 50 µL aliquot of the medium, add 150 µL of cold acetonitrile containing the internal standard. This will precipitate the proteins.
-
Vortex the samples for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Sample Analysis:
-
Carefully transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining PROTAC at each time point.
-
-
Data Analysis:
-
Plot the percentage of the remaining PROTAC against time to determine its stability profile.
-
Step 2: Troubleshooting and Optimization
Based on the results of your stability assay, consider the following troubleshooting steps:
| Observation | Possible Cause | Recommended Solution |
| Rapid Degradation (<8 hours) | Enzymatic Degradation: Presence of esterases or other enzymes in the serum of the cell culture medium. | * Reduce the percentage of serum in the medium, if possible for your cell line. * Heat-inactivate the serum before use. * Consider switching to a serum-free medium formulation for the duration of the PROTAC treatment. |
| Chemical Instability: The PROTAC molecule may be susceptible to hydrolysis or other chemical reactions in the aqueous environment of the medium. | * Minimize the time the PROTAC is in the medium before and during the experiment. * Prepare fresh dilutions of the PROTAC immediately before each experiment. * Consult with a medicinal chemist to assess the chemical liabilities of the PROTAC structure. | |
| Gradual Degradation (8-24 hours) | Adsorption to Plasticware: Lipophilic PROTACs can adsorb to the surface of plastic plates and tubes, reducing the effective concentration. | * Use low-adhesion plasticware for your experiments. * Include a small percentage of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your medium to reduce non-specific binding. |
| Light Sensitivity: Some compounds are sensitive to light, which can catalyze their degradation. | * Protect your solutions and experimental setup from direct light. * Use amber-colored tubes and plates. |
Logical Workflow for Troubleshooting Degradation
Caption: Troubleshooting workflow for addressing this compound instability in media.
Signaling Pathway
The following diagram illustrates the signaling pathway involving eEF2K and the mechanism of action for this compound.
Caption: eEF2K signaling pathway and the mechanism of PROTAC-mediated degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. EEF2K - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
"PROTAC eEF2K degrader-1" inactive in certain cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inactivity of PROTAC eEF2K degrader-1 in certain cell lines.
Troubleshooting Guide
When expected degradation of eEF2K is not observed after treatment with this compound, several factors should be considered. The following table outlines potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Actions |
| Low or no expression of eEF2K in the target cell line. | - Confirm eEF2K expression: Perform Western blot or qPCR analysis on your cell lysate to determine the endogenous expression level of eEF2K. Compare with a positive control cell line, if available (e.g., MDA-MB-231).[1][2][3][4] - Consult expression databases: Check publicly available databases (e.g., The Human Protein Atlas) for eEF2K expression levels in your cell line of interest.[5] |
| Low or no expression of the required E3 ubiquitin ligase. | - Identify the E3 ligase: Determine which E3 ligase is recruited by this compound (commonly CRBN or VHL). - Confirm E3 ligase expression: Perform Western blot or qPCR to check the expression level of the relevant E3 ligase and its complex components (e.g., CUL4 for CRBN, CUL2 for VHL) in your cell line.[6][7] |
| Poor cell permeability of the PROTAC. | - Optimize treatment conditions: Increase incubation time or concentration to facilitate cellular uptake. - Assess permeability: If possible, use analytical methods like LC-MS/MS to measure the intracellular concentration of the PROTAC. |
| Inefficient ternary complex formation. | - Perform a dose-response experiment: Test a wide range of PROTAC concentrations to identify an optimal window for degradation, being mindful of the "hook effect" at high concentrations.[8][9] - Biophysical assays: If available, use techniques like TR-FRET, SPR, or ITC to confirm the formation of the eEF2K-PROTAC-E3 ligase ternary complex.[8][10] |
| Suboptimal experimental conditions. | - Cell health and passage number: Ensure cells are healthy, within a low passage number, and at a consistent confluency, as these factors can affect the ubiquitin-proteasome system.[8] - Compound stability: Verify the stability of the PROTAC in your cell culture medium over the course of the experiment.[8] |
| Acquired resistance to the PROTAC. | - Genomic alterations: Consider the possibility of mutations or deletions in the genes encoding the target protein (eEF2K) or components of the E3 ligase complex, which can arise during prolonged exposure.[6][7][11] - Drug efflux pumps: Investigate the expression of multidrug resistance proteins like ABCB1, which can pump the PROTAC out of the cell.[11] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as compound 11l, is a proteolysis-targeting chimera designed to specifically induce the degradation of eukaryotic elongation factor 2 kinase (eEF2K).[1][2][3][4] It is a heterobifunctional molecule with one end that binds to eEF2K and the other end that recruits an E3 ubiquitin ligase. This proximity leads to the ubiquitination of eEF2K, marking it for degradation by the proteasome.
Q2: In which cell line has this compound been shown to be active?
A2: this compound has been reported to induce the degradation of eEF2K and promote apoptosis in the human breast carcinoma cell line MDA-MB-231.[1][2][3][4]
Q3: I'm not seeing any degradation of eEF2K. What are the first things I should check?
A3: Start by verifying the basics of your experimental system. Confirm the expression of both the target protein, eEF2K, and the relevant E3 ligase in your chosen cell line using Western blotting. Also, ensure your PROTAC compound is solubilized correctly and is stable in your experimental conditions. Finally, perform a wide dose-response curve to make sure you are not using a concentration that is too high (leading to the hook effect) or too low.[8][9]
Q4: What is the "hook effect" and how can I avoid it?
A4: The "hook effect" is a phenomenon where the efficiency of PROTAC-mediated degradation decreases at very high concentrations of the PROTAC.[8][9] This is because the PROTAC molecules saturate both the target protein and the E3 ligase independently, preventing the formation of the productive ternary complex. To avoid this, it is crucial to perform a dose-response experiment with a broad range of concentrations to identify the optimal concentration for degradation.[8]
Q5: Could the inactivity of the PROTAC be due to mutations in the target protein or E3 ligase?
A5: Yes, acquired resistance to PROTACs can occur through genomic alterations.[7][11] Mutations in the binding site of eEF2K could prevent the PROTAC from engaging the target. Similarly, mutations, deletions, or downregulation of the E3 ligase or its associated components can impair the degradation machinery.[6][7] If you suspect acquired resistance, you may need to perform genomic sequencing of your resistant cell line.
Q6: Are there any known mechanisms by which eEF2K is regulated that could affect the PROTAC's activity?
A6: eEF2K expression and activity are regulated by various cellular stress and signaling pathways, such as mTOR and AMPK.[12][13] While these pathways primarily affect the phosphorylation status and activity of eEF2K, significant alterations in eEF2K protein turnover or expression levels in response to specific cell culture conditions could indirectly impact the apparent efficacy of a PROTAC degrader.
Visual Guides
Signaling Pathways & Experimental Workflows
Caption: Mechanism of action for this compound.
References
- 1. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. EEF2K protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Inconsistent eEF2K degradation with "PROTAC eEF2K degrader-1"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "PROTAC eEF2K degrader-1" (also known as Compound 11l) for targeted degradation of eukaryotic elongation factor 2 kinase (eEF2K).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a heterobifunctional small molecule designed to induce the targeted degradation of the eEF2K protein. It is composed of a ligand that binds to eEF2K (derived from the inhibitor A-484954) and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. By bringing eEF2K and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome. Based on its chemical structure, which contains a pomalidomide-like moiety, this compound is presumed to recruit the Cereblon (CRBN) E3 ligase.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been reported to induce the degradation of eEF2K and promote apoptosis in the human triple-negative breast cancer cell line MDA-MB-231.[1][3]
Q3: What is the expected level of eEF2K degradation with this compound?
Published data indicates that this compound can achieve a maximum eEF2K degradation rate (Dmax) of approximately 56.7% in MDA-MB-231 cells.[3][4] It is important to note that complete degradation of the target protein is not always achieved with PROTACs.
Q4: I am observing inconsistent or lower-than-expected eEF2K degradation. What are the potential causes?
Several factors can contribute to inconsistent or suboptimal degradation of eEF2K. These can be broadly categorized into issues with the experimental setup, the PROTAC molecule itself, or the biological system. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving these issues.
Q5: Are there any known off-target effects of this compound?
While specific off-target studies for this compound are not widely published, off-target effects are a possibility with any PROTAC. These can arise from the eEF2K-binding warhead, the E3 ligase-recruiting ligand (pomalidomide-based), or the formation of unintended ternary complexes. Pomalidomide itself is known to have effects on other proteins.[5] It is recommended to perform proteomics studies to assess the global protein expression changes upon treatment with the degrader.
Troubleshooting Guide for Inconsistent eEF2K Degradation
Problem: Little to no eEF2K degradation observed.
This is a common challenge in PROTAC-based experiments. Follow these steps to diagnose the issue:
Step 1: Verify Compound Integrity and Experimental Setup
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Compound Stability: Ensure that this compound has been stored correctly (typically at -20°C or -80°C) and that the stock solution is freshly prepared in a suitable solvent like DMSO.[1] Repeated freeze-thaw cycles should be avoided.
-
Cell Health and Density: Use healthy, low-passage number MDA-MB-231 cells. Cell confluency can impact experimental outcomes, so aim for consistent seeding density across experiments.
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Treatment Conditions: Optimize the concentration and duration of the treatment. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for eEF2K degradation.
Step 2: Confirm Target Engagement and Ternary Complex Formation
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Target Engagement: Although direct binding assays can be complex, you can infer target engagement by observing the inhibition of eEF2 phosphorylation (the downstream substrate of eEF2K) via Western blot, even in the absence of degradation.
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Ternary Complex Formation: The formation of a stable ternary complex (eEF2K-PROTAC-CRBN) is essential for degradation. This can be assessed using co-immunoprecipitation (co-IP).
Problem: Degradation plateaus at a certain level (e.g., less than 60%).
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The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes (eEF2K-PROTAC or PROTAC-CRBN), which can inhibit the formation of the productive ternary complex. This leads to a bell-shaped dose-response curve where higher concentrations result in less degradation.
-
Solution: Perform a wide dose-response experiment, including lower concentrations (in the nanomolar range), to identify the optimal concentration for maximal degradation.
-
-
Cellular Stoichiometry: The relative abundance of eEF2K and the CRBN E3 ligase in the cell can influence the efficiency of degradation. Low levels of CRBN could be a limiting factor.
-
Solution: Confirm the expression of CRBN in your MDA-MB-231 cells via Western blot.
-
Problem: High variability between replicate experiments.
-
Inconsistent Cell Culture: As mentioned, variations in cell passage number, confluency, and overall health can lead to significant variability. Standardize your cell culture and experimental procedures meticulously.
-
Assay Technique: Ensure consistent execution of all experimental steps, particularly cell lysis, protein quantification, and Western blot loading and transfer.
Experimental Protocols
Western Blot for eEF2K Degradation
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of this compound (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize for protein loading.
Cell Viability (MTS) Assay
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Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[6]
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Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
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MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[7]
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Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
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Cell Treatment: Culture MDA-MB-231 cells and treat them with this compound (at the optimal degradation concentration) and a vehicle control. It is advisable to pre-treat the cells with a proteasome inhibitor (e.g., MG132) for 2-4 hours to prevent the degradation of the ubiquitinated eEF2K.[8]
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Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an antibody against CRBN (or a tag if using an overexpressed, tagged version) overnight at 4°C.
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Immune Complex Capture: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
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Washing: Wash the beads several times with Co-IP buffer to remove non-specific binding proteins.
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Elution and Western Blot: Elute the bound proteins from the beads and analyze the eluates by Western blotting for the presence of eEF2K. An increased amount of eEF2K in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Data Presentation
Table 1: Representative Dose-Response Data for eEF2K Degradation
| This compound Conc. | % eEF2K Remaining (Normalized to Vehicle) |
| 1 nM | ~95% |
| 10 nM | ~70% |
| 100 nM | ~50% (DC50) |
| 1 µM | ~43% (Dmax) |
| 10 µM | ~55% (Potential Hook Effect) |
Note: This table presents hypothetical data for illustrative purposes, based on the reported Dmax of ~56.7%.[3][4] Actual results may vary.
Visualizations
eEF2K Signaling Pathway
Caption: eEF2K signaling and PROTAC-mediated degradation pathway.
Experimental Workflow for Assessing eEF2K Degradation
Caption: Workflow for evaluating eEF2K degradation and cytotoxicity.
Troubleshooting Logic for Inconsistent Degradation
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
"PROTAC eEF2K degrader-1" stock solution preparation and storage
This guide provides researchers, scientists, and drug development professionals with essential information for the successful preparation, storage, and use of PROTAC eEF2K degrader-1. It includes frequently asked questions (FAQs) and troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve the solid compound in dimethyl sulfoxide (B87167) (DMSO).[1][2] For example, to create a 10 mM stock solution, you would dissolve 7.0765 mg of the degrader in 1 mL of DMSO. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1][2] Assistance with dissolution can be achieved through ultrasonication and warming the solution to 60°C.[1][2]
2. What are the recommended storage conditions for the stock solution?
For long-term storage, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months.[1][3] For short-term storage, it can be kept at -20°C for up to 1 month.[1][3] Ensure the solution is sealed to protect it from moisture and light.[1][3]
3. What is the solubility of this compound?
The solubility in DMSO is 25 mg/mL, which corresponds to a molar concentration of 35.33 mM.[1][2]
4. What is the mechanism of action for this compound?
This compound is a heterobifunctional molecule that induces the degradation of eukaryotic elongation factor 2 kinase (eEF2K). It achieves this by simultaneously binding to eEF2K and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of eEF2K, marking it for degradation by the proteasome.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 707.65 g/mol | [1] |
| Formula | C31H33N9O11 | [1] |
| CAS Number | 2458170-54-0 | [1][2] |
| Appearance | White to off-white solid | [1][2] |
| Solubility in DMSO | 25 mg/mL (35.33 mM) | [1][2] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1][3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the eEF2K signaling pathway and a typical experimental workflow for evaluating this compound.
Caption: eEF2K is activated by signals like Ca2+/Calmodulin and cellular stress, leading to the phosphorylation and inactivation of eEF2, which in turn inhibits protein synthesis.
Caption: A standard workflow for assessing PROTAC efficacy, from cell culture to data analysis of protein degradation.
Experimental Protocol: Western Blot for eEF2K Degradation
This protocol outlines the steps to assess the degradation of eEF2K in cells treated with this compound.
-
Cell Culture and Treatment:
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Plate cells at a suitable density and allow them to adhere overnight.
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Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis:
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Wash the cells with cold phosphate-buffered saline (PBS).
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
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Determine the total protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal protein loading for the subsequent steps.
-
-
SDS-PAGE and Protein Transfer:
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Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins based on size by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to minimize non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for eEF2K.
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Probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
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Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
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Normalize the eEF2K protein band intensity to the corresponding loading control for each sample to determine the extent of degradation.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak eEF2K degradation | - Insufficient PROTAC concentration or treatment time: The concentration may be too low or the incubation time too short to observe degradation. - Low E3 ligase expression: The cell line used may have low endogenous levels of the E3 ligase recruited by the PROTAC. - Poor cell permeability: The PROTAC may not be efficiently entering the cells. | - Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time. - Verify the expression of the relevant E3 ligase in your cell line via western blot or qPCR. Consider using a different cell line with higher expression. - While difficult to directly assess, if other factors are ruled out, consider this possibility. |
| Inconsistent degradation results | - Cell passage number and confluency: Variations in cell health and density can affect the ubiquitin-proteasome system. - PROTAC instability: The compound may be unstable in the cell culture medium over the course of the experiment. - Inconsistent sample handling: Variations in lysis, protein quantification, or western blot loading. | - Standardize cell culture conditions, using cells within a defined passage number range and consistent seeding densities. - Assess the stability of the PROTAC in your media over time. - Ensure meticulous and consistent experimental technique at all stages. |
| "Hook effect" observed (less degradation at higher concentrations) | - Formation of non-productive binary complexes: At high concentrations, the PROTAC can separately bind to the target protein and the E3 ligase, preventing the formation of the productive ternary complex. | - This is a known phenomenon for PROTACs. Ensure your dose-response curve covers a wide range of concentrations to identify the optimal degradation window and the onset of the hook effect. |
| Off-target effects | - Promiscuous binding: The warhead or E3 ligase binder of the PROTAC may interact with other proteins. | - Perform proteomic studies (e.g., mass spectrometry) to identify potential off-target proteins that are degraded. - If available, use a negative control PROTAC (e.g., one with a mutated warhead that doesn't bind eEF2K) to distinguish specific from non-specific effects. |
References
Addressing limited degradation efficacy of "PROTAC eEF2K degrader-1"
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers utilizing PROTAC eEF2K degrader-1 (also known as compound 11l). The content is designed to address potential challenges, with a focus on overcoming the limited degradation efficacy observed in some experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a heterobifunctional small molecule designed to induce the targeted degradation of eukaryotic elongation factor 2 kinase (eEF2K). It is classified as a Proteolysis-Targeting Chimera (PROTAC). Its mechanism involves simultaneously binding to eEF2K and the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (eEF2K–degrader–CRBN), leading to the ubiquitination of eEF2K, which marks it for degradation by the 26S proteasome.[1][2] The warhead of the degrader is based on the known eEF2K inhibitor A-484954, and the E3 ligase-recruiting moiety is a thalidomide (B1683933) derivative.[1]
Q2: What is the reported degradation efficacy for this compound?
A2: Published data indicates that this compound (compound 11l) achieves a maximum eEF2K degradation (Dr) of 56.7% in MDA-MB-231 human breast cancer cells.[3][4] This level of degradation may be considered suboptimal for achieving a complete biological response, necessitating optimization of experimental conditions.
Q3: Why is Cereblon (CRBN) the E3 ligase recruited by this PROTAC?
A3: This PROTAC utilizes a thalidomide-based ligand, which is a well-established binder for the CRBN E3 ligase.[1] CRBN is a commonly used E3 ligase in PROTAC design due to its broad expression across many cell types and its proven ability to be effectively hijacked for targeted protein degradation.
Q4: What are the potential downstream effects of eEF2K degradation?
A4: eEF2K is a negative regulator of protein synthesis.[1] Its degradation is expected to de-repress protein translation. Furthermore, in cancer cells like MDA-MB-231, degradation of eEF2K has been shown to induce apoptosis, evidenced by the upregulation of pro-apoptotic proteins such as Bax and cleaved-caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[3]
Troubleshooting Guide: Limited Degradation Efficacy
This guide addresses the core issue of suboptimal eEF2K degradation in a question-and-answer format.
Problem 1: I am observing less than 50% degradation of eEF2K, or my results are inconsistent.
-
Possible Cause 1: Suboptimal PROTAC Concentration (The "Hook Effect").
-
Explanation: The "Hook Effect" is a common phenomenon with PROTACs where degradation efficiency decreases at high concentrations. This occurs because the formation of non-productive binary complexes (e.g., degrader-eEF2K or degrader-CRBN) dominates over the productive ternary complex (eEF2K-degrader-CRBN).
-
Solution: Perform a wide dose-response experiment, testing concentrations from low nanomolar (e.g., 1 nM) to high micromolar (e.g., 10 µM) ranges. This will help identify the optimal concentration for maximal degradation (Dmax) and determine the DC50 value (concentration for 50% degradation).
-
-
Possible Cause 2: Inappropriate Treatment Duration.
-
Explanation: Protein degradation is a dynamic process. The optimal time point for observing maximal degradation can vary depending on the target's synthesis and turnover rate.
-
Solution: Conduct a time-course experiment. Treat your cells with the optimal concentration of the degrader (determined from the dose-response curve) and harvest cell lysates at various time points (e.g., 2, 4, 8, 16, 24 hours) to identify the time point of maximum degradation.
-
-
Possible Cause 3: Low Expression of Cereblon (CRBN) in the Cell Line.
-
Explanation: The efficacy of a CRBN-based PROTAC is dependent on the expression level of the CRBN E3 ligase in the chosen cell line. Low or absent CRBN will result in poor degradation.
-
Solution: Before starting your experiment, confirm CRBN protein expression in your cell line using Western blot. If CRBN levels are low, consider using a different cell line with higher CRBN expression or exploring methods to modulate its expression.
-
-
Possible Cause 4: Poor Cell Permeability or Compound Instability.
-
Explanation: PROTACs are relatively large molecules and may have poor membrane permeability. The compound may also be unstable in your cell culture medium over the course of the experiment.
-
Solution: Assess compound stability in your media at 37°C over 24 hours using techniques like LC-MS. If permeability is a suspected issue, ensure proper solubilization in the vehicle (e.g., DMSO) and that the final vehicle concentration is not affecting cell health.
-
-
Possible Cause 5: Issues with Experimental Technique.
-
Explanation: Inconsistent cell culture conditions (e.g., cell passage number, confluency) or technical variability in the Western blot procedure can lead to unreliable results.
-
Solution: Standardize your cell culture practices. Use cells within a consistent passage number range and plate them to achieve a consistent confluency at the time of treatment. Ensure your Western blot protocol is optimized and consistently executed.
-
Quantitative Data Summary
The following table summarizes the known and hypothetical efficacy data for this compound in MDA-MB-231 cells. The dose-response data is illustrative, based on the published maximum degradation, to guide experimental design.
| Parameter | Value | Cell Line | Notes |
| E3 Ligase Recruited | Cereblon (CRBN) | N/A | Based on thalidomide moiety.[1] |
| Maximum Degradation (Dr) | 56.7% | MDA-MB-231 | Experimentally determined value from literature.[3][4] |
| Hypothetical Dmax | ~60% | MDA-MB-231 | The maximum degradation achievable in a dose-response. |
| Hypothetical DC50 | ~100-300 nM | MDA-MB-231 | Estimated concentration for 50% degradation. |
Table 1: Efficacy Profile of this compound
| Concentration | % eEF2K Degradation (Hypothetical) |
| 1 nM | 5% |
| 10 nM | 20% |
| 100 nM | 50% (DC50) |
| 500 nM | 60% (Dmax) |
| 1 µM | 58% |
| 5 µM | 45% (Hook Effect) |
| 10 µM | 35% (Hook Effect) |
Table 2: Illustrative Dose-Response Data for this compound
Key Experimental Protocols
Western Blot Protocol for Quantifying eEF2K Degradation
This protocol provides a standard method to assess the percentage of eEF2K protein degradation following treatment with the PROTAC.
Materials:
-
MDA-MB-231 cells
-
This compound (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Primary antibodies: anti-eEF2K, anti-CRBN, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. Aspirate the old medium from the cells and add the PROTAC-containing medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 16-24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new clean tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and subsequently transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-eEF2K, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection & Analysis:
-
Apply the ECL substrate and capture the signal using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the eEF2K band intensity to the loading control (e.g., GAPDH).
-
Calculate the percentage of degradation relative to the vehicle-treated control cells.
-
In-Cell Ubiquitination Assay (Co-Immunoprecipitation)
This protocol is used to confirm that the PROTAC is inducing the ubiquitination of eEF2K.
Materials:
-
All materials from the Western Blot protocol.
-
MG132 (proteasome inhibitor)
-
Co-Immunoprecipitation (Co-IP) lysis buffer
-
Anti-eEF2K antibody for IP
-
Protein A/G magnetic beads
-
Anti-Ubiquitin antibody for Western Blot
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and a vehicle control as described above. Two to four hours before harvesting, add MG132 (e.g., 10 µM) to all wells to prevent the degradation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation (IP):
-
Normalize the protein content of the lysates.
-
Pre-clear the lysates by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an anti-eEF2K antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins by boiling the beads in 1x Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described above.
-
Probe the membrane with an anti-Ubiquitin antibody. A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane (but not in the control lane) indicates poly-ubiquitination of eEF2K.
-
Re-probe the membrane with an anti-eEF2K antibody to confirm the successful immunoprecipitation of the target protein.
-
Visualizations: Pathways and Workflows
Caption: Mechanism of Action for this compound.
References
- 1. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
Validating eEF2K Degradation: A Comparative Guide to "PROTAC eEF2K degrader-1"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PROTAC eEF2K degrader-1" and an alternative degrader, C1, for the targeted degradation of eukaryotic elongation factor 2 kinase (eEF2K). The information presented is compiled from peer-reviewed research and is intended to assist researchers in making informed decisions about their experimental strategies.
Introduction to eEF2K Degradation
Eukaryotic elongation factor 2 kinase (eEF2K) is a critical regulator of protein synthesis. Its targeted degradation offers a promising therapeutic strategy for various diseases, including cancer. Proteolysis-targeting chimeras (PROTACs) are a class of small molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system. This guide focuses on the validation of eEF2K degradation by two such molecules.
Comparative Performance of eEF2K Degraders
The following tables summarize the quantitative data on the efficacy of "this compound" (also referred to as compound 11l) and the alternative degrader C1 in inducing the degradation of eEF2K and inhibiting cell viability in the triple-negative breast cancer cell line MDA-MB-231.
Table 1: eEF2K Degradation Efficiency
| Compound | Cell Line | Concentration | Time (h) | Degradation (%) | DC50 (μM) | Dmax (%) |
| This compound (11l) | MDA-MB-231 | 10 μM | 24 | ~56.7 | Not Reported | ~56.7 |
| C1 | MDA-MB-231 | 0.8 μM | 48 | Not Reported | ~0.2 | >90 |
Table 2: Inhibition of Cell Viability
| Compound | Cell Line | IC50 (μM) |
| This compound (11l) | MDA-MB-231 | Not Reported |
| C1 | MDA-MB-231 | Not Reported |
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental procedures involved in validating these degraders, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Mechanism of PROTAC-induced eEF2K degradation.
Comparing "PROTAC eEF2K degrader-1" to eEF2K inhibitors
An Objective Comparison: PROTAC eEF2K Degrader-1 vs. eEF2K Inhibitors
Eukaryotic elongation factor 2 kinase (eEF2K) has emerged as a significant therapeutic target, particularly in oncology, due to its pivotal role in regulating protein synthesis and cell survival under stress.[1][2] This guide provides a detailed comparison between two distinct strategies for targeting eEF2K: traditional small molecule inhibitors and the newer approach of targeted protein degradation using "this compound". This comparison is intended for researchers, scientists, and drug development professionals, offering a clear overview of their mechanisms, performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between eEF2K inhibitors and this compound lies in their mechanism of action.
-
eEF2K Inhibitors : These are small molecules designed to bind to the kinase domain of the eEF2K protein, typically at the ATP-binding site.[3][4] This binding competitively blocks the kinase's enzymatic activity, thereby preventing the phosphorylation of its only known substrate, eukaryotic elongation factor 2 (eEF2).[5][6] By keeping eEF2 in its active, non-phosphorylated state, these inhibitors disrupt the cell's ability to slow down protein synthesis in response to stress.[5]
-
This compound : This compound is a proteolysis-targeting chimera (PROTAC). It is a bifunctional molecule with two key components: one end binds to the eEF2K protein, and the other end recruits an E3 ubiquitin ligase.[4][7] This proximity induces the ubiquitination of eEF2K, marking it for degradation by the cell's own proteasome machinery.[4] Instead of just inhibiting the protein's function, this approach leads to its complete removal from the cell.[8]
Caption: Mechanisms of Action: Inhibition vs. Degradation.
Comparative Data Overview
The following table summarizes the key characteristics and reported data for this compound and representative eEF2K inhibitors.
| Feature | This compound | NH125 | A-484954 |
| Compound Type | PROTAC Degrader | Imidazolium Histidine Kinase Inhibitor | Selective eEF2K Inhibitor |
| Mechanism | Induces proteasomal degradation of eEF2K protein.[9][10] | Inhibits eEF2K enzyme activity.[11] | Selectively inhibits eEF2K kinase activity.[6] |
| Reported IC50 | Not applicable (measures degradation) | 60 nM (in vitro enzyme activity).[11] | Weak inhibitor.[12] |
| Degradation | Achieved a degradation rate (Dr) of 56.7% in MDA-MB-231 cells.[7][11] | Does not induce degradation. | Does not induce degradation. |
| Cellular Effects | Induces apoptosis in MDA-MB-231 breast cancer cells.[9][13] | Potent anti-proliferative effects against various tumor cells.[11][12] | Decreases eEF2 phosphorylation in cells but has little effect on cancer cell growth.[12] |
| Key Advantage | Eliminates the entire protein, overcoming potential resistance from kinase domain mutations. | Potent inhibitor of kinase activity. | Serves as a selective chemical probe for eEF2K. |
| Reference | Liu, Y., et al. (2020). Eur J Med Chem.[9] | Arora, S., et al. (2010). Cancer Res. | Chen, Z., et al. (2011). Mol Cancer Ther. |
Key Signaling Pathway: eEF2K Regulation
eEF2K activity is tightly controlled by upstream signaling pathways that sense the cell's energy and nutrient status. Understanding this pathway is crucial for contextualizing the action of both inhibitors and degraders. Key regulators include AMPK, which activates eEF2K under low energy conditions, and mTORC1, which inhibits eEF2K when nutrients are plentiful.[2][14]
Caption: Simplified eEF2K Signaling Pathway.
Experimental Protocols
To ensure reproducible and comparable results when evaluating eEF2K-targeting compounds, standardized protocols are essential.
Western Blotting for eEF2K Degradation and Pathway Modulation
Objective: To quantify the levels of total eEF2K, phosphorylated eEF2 (p-eEF2), and total eEF2 protein following treatment with an inhibitor or degrader.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound, eEF2K inhibitor, or DMSO (vehicle control) for the specified time course (e.g., 6, 12, 24, 48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to microcentrifuge tubes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-eEF2K, anti-p-eEF2 (Thr56), anti-eEF2, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., GAPDH). For PROTACs, a decrease in the eEF2K band indicates degradation. For inhibitors, a decrease in the p-eEF2 band indicates target engagement.
-
Cell Viability Assay (CCK-8)
Objective: To assess the cytotoxic or anti-proliferative effects of the compounds on cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC degrader and inhibitor in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing the different concentrations of the compounds. Include vehicle-only (DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results as a dose-response curve and calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Comparative Experimental Workflow
The workflow for evaluating and comparing these two classes of compounds involves a series of sequential and parallel experiments to build a comprehensive understanding of their activity.
Caption: Workflow for Comparing eEF2K Degraders and Inhibitors.
Conclusion
Both eEF2K inhibitors and PROTAC degraders offer valuable tools for studying eEF2K biology and hold potential as cancer therapeutics.
-
eEF2K inhibitors act by blocking the catalytic function of the kinase. Their primary advantage is the extensive history and understanding of kinase inhibitor development. However, they require sustained target occupancy for efficacy and can be susceptible to resistance through mutations in the ATP-binding pocket.
-
This compound represents a newer modality that eliminates the target protein entirely. This approach can be more potent and durable, as even a transient interaction can lead to irreversible degradation. It also removes the non-catalytic scaffolding functions of the protein and may be effective against inhibitor-resistant mutations.
The choice between these strategies depends on the specific therapeutic context and research question. The data suggests that for achieving a profound and lasting effect, particularly in cancers where eEF2K is overexpressed, the degradation approach offered by PROTACs is a highly promising strategy.[8][11] Further research, including in vivo studies, will be critical to fully elucidate the therapeutic potential of both approaches.
References
- 1. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Design and Characterization of a Novel eEF2K Degrader with Potent Therapeutic Efficacy Against Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorbyt.com [biorbyt.com]
- 14. mdpi.com [mdpi.com]
Off-Target Protein Profiling: A Comparative Guide for PROTAC eEF2K Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the off-target protein profiling for "PROTAC eEF2K degrader-1," also known as Compound 11l. As a novel therapeutic modality, understanding the selectivity of this PROTAC is crucial for its preclinical development. This document outlines the established experimental methodologies for assessing off-target effects and compares the available data for eEF2K-targeting compounds to provide a comprehensive analytical framework.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera designed to selectively induce the degradation of eukaryotic elongation factor 2 kinase (eEF2K).[1][2][3][4] eEF2K is an atypical α-kinase that plays a critical role in regulating protein synthesis and is implicated in the pathogenesis of several diseases, including cancer.[5][6] By hijacking the ubiquitin-proteasome system, this compound offers a therapeutic strategy to eliminate eEF2K protein, thereby inducing apoptosis in cancer cells such as the triple-negative breast cancer cell line MDA-MB-231.[1][2]
While the on-target effects of this degrader are promising, a thorough assessment of its off-target profile is essential to predict potential side effects and ensure its therapeutic window. Off-target degradation can arise from non-specific binding to other proteins, leading to unintended cellular consequences.[7]
Comparative Landscape of eEF2K-Targeting Compounds
While specific off-target proteomics data for this compound is not yet publicly available, a comparison with other known eEF2K inhibitors and degraders can provide valuable insights into potential selectivity.
| Compound | Type | Target | Reported Selectivity/Off-Targets |
| This compound (Compound 11l) | PROTAC Degrader | eEF2K | Off-target profile not yet published. |
| A-484954 | Small Molecule Inhibitor | eEF2K | Reported to be a selective inhibitor with an IC50 of 0.28 µM against eEF2K and minimal activity against a panel of other kinases.[8] |
| NH125 | Small Molecule Inhibitor | eEF2K | Potent inhibitor with an in vitro IC50 of 60 nM. However, its effects on eEF2 phosphorylation in cells have been debated, suggesting potential for off-target activities.[5][8][9] |
| TX-1918 | Small Molecule Inhibitor | eEF2K | An identified eEF2K inhibitor.[10] Detailed selectivity profiling is not widely available. |
| Compound C1 | Molecular Glue Degrader | eEF2K | A novel small molecule that promotes the proteasomal degradation of eEF2K.[10] Off-target profile not yet published. |
eEF2K's unique α-kinase domain structure suggests that inhibitors targeting its ATP-binding site may have inherent selectivity over conventional protein kinases.[5][8] However, comprehensive proteomic analysis remains the gold standard for confirming selectivity.
Experimental Protocols for Off-Target Protein Profiling
The most robust and unbiased method for identifying off-target effects of PROTACs is mass spectrometry-based quantitative proteomics. This approach allows for the global and quantitative analysis of the cellular proteome following treatment with the degrader.
Global Proteomics Analysis using Tandem Mass Tag (TMT) Mass Spectrometry
Objective: To identify and quantify changes in protein abundance across the entire proteome of cells treated with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., MDA-MB-231) to sufficient density.
-
Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (an inactive version of the PROTAC).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells to extract total protein.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each treatment condition with a different isobaric TMT reagent. This allows for multiplexing of up to 16 samples in a single mass spectrometry run.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the TMT-labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer) to identify and quantify peptides and proteins.
-
Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls. Proteins that are significantly downregulated are considered potential off-targets.
-
Targeted Validation by Western Blotting
Objective: To confirm the degradation of potential off-target proteins identified from the global proteomics screen.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as in the proteomics experiment.
-
Lyse the cells and quantify the total protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the potential off-target proteins and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to confirm dose-dependent degradation.
-
Visualizing Key Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams illustrate the relevant signaling pathway, the PROTAC mechanism of action, and the experimental workflow for off-target profiling.
Conclusion
A comprehensive evaluation of the off-target profile of this compound is a critical step in its preclinical development. While specific proteomics data for this compound is not yet available, the methodologies outlined in this guide provide a clear path for its rigorous assessment. By employing global proteomics and targeted validation techniques, researchers can build a detailed selectivity profile. Comparing these future findings with the known characteristics of other eEF2K inhibitors will be essential for establishing the therapeutic potential and safety of this promising new cancer therapy candidate.
References
- 1. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design [mdpi.com]
- 9. Discovery of New Inhibitors of eEF2K from Traditional Chinese Medicine Based on In Silico Screening and In Vitro Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Navigating eEF2K-Targeting Strategies: A Comparative Analysis of Inhibitors and a Novel PROTAC Degrader
For researchers, scientists, and drug development professionals, the pursuit of potent and selective therapeutics against eukaryotic elongation factor 2 kinase (eEF2K) has led to the evolution from traditional small molecule inhibitors to targeted protein degraders. This guide provides a comparative analysis of "PROTAC eEF2K degrader-1" against its precursor inhibitor, A-484954, and another notable eEF2K inhibitor, NH125, with a focus on specificity and mechanism of action.
Eukaryotic elongation factor 2 kinase (eEF2K) is a critical regulator of protein synthesis, making it a compelling target in oncology.[1][2] While small molecule inhibitors have shown promise, the development of Proteolysis Targeting Chimeras (PROTACs) represents a novel approach to eliminate the target protein entirely. This guide examines the available data on a first-generation eEF2K PROTAC, "this compound" (also known as compound 11l), in the context of established eEF2K inhibitors.
Comparative Analysis of eEF2K-Targeting Compounds
The following table summarizes the key features of "this compound", A-484954, and NH125 based on available data. It is important to note that comprehensive, head-to-head specificity data for "this compound" is not yet publicly available, a crucial aspect for its future development.
| Feature | This compound (Compound 11l) | A-484954 | NH125 |
| Mechanism of Action | Induces proteasomal degradation of eEF2K.[1][2] | ATP-competitive inhibitor of eEF2K.[3][4] | Potent and selective inhibitor of eEF2K.[4] |
| Reported IC50 | Not applicable (degrader) | 280 nM.[3][4] | 60 nM. |
| Cellular Activity | Induces apoptosis in MDA-MB-231 breast cancer cells.[1][2] | Inhibits eEF2 phosphorylation.[3][4] | Induces eEF2 phosphorylation and inhibits cancer cell growth.[4] |
| Specificity Data | Specificity requires further investigation. | Highly selective with little activity against a wide panel of serine/threonine and tyrosine kinases. | Selective inhibitor of eEF2K. |
| E3 Ligase Recruited | Not explicitly stated in the initial publication. | Not applicable. | Not applicable. |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the targeted degradation of eEF2K by "this compound". The PROTAC molecule forms a ternary complex with eEF2K and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of eEF2K by the proteasome.
Caption: Mechanism of "this compound" action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments in the analysis of eEF2K inhibitors and degraders.
Western Blotting for eEF2K Degradation
This protocol is used to assess the reduction in eEF2K protein levels following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" or vehicle control for the desired time points.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
Kinase Selectivity Assay (Conceptual Workflow)
While specific data for "this compound" is unavailable, a standard workflow for assessing kinase selectivity is outlined below. This is a critical experiment to determine the off-target effects of a kinase-targeted compound.
References
- 1. Designing an eEF2K-Targeting PROTAC small molecule that induces apoptosis in MDA-MB-231 cells [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecules Targeting Programmed Cell Death in Breast Cancer Cells [mdpi.com]
- 4. eEF2K Inhibitor Design: The Progression of Exemplary Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: PROTAC eEF2K Degrader-1 vs. A-484954 for Targeted eEF2K Interference
In the landscape of targeted therapies against eukaryotic elongation factor 2 kinase (eEF2K), a critical regulator of protein synthesis, two distinct strategies have emerged: inhibition and degradation. This guide provides a comprehensive comparison of the catalytic eEF2K degrader, PROTAC eEF2K degrader-1, and the small molecule inhibitor, A-484954, offering researchers a detailed analysis of their respective mechanisms and activities.
Eukaryotic elongation factor 2 kinase (eEF2K) is a key player in the regulation of protein translation, and its dysregulation has been implicated in various diseases, including cancer. While inhibitors like A-484954 effectively block the kinase activity of eEF2K, a newer class of molecules known as Proteolysis Targeting Chimeras (PROTACs) offers an alternative approach by inducing the targeted degradation of the eEF2K protein. This comparison guide delves into the specifics of this compound and A-484954, presenting key performance data and detailed experimental methodologies to inform research and drug development decisions.
Mechanism of Action: Inhibition vs. Degradation
A-484954 is a selective inhibitor of eEF2K, functioning by competing with ATP for the kinase's active site. This binding event prevents the phosphorylation of eEF2, thereby maintaining the elongation phase of protein synthesis. In contrast, this compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It simultaneously binds to eEF2K and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity leads to the ubiquitination of eEF2K, marking it for degradation by the proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple eEF2K proteins.
Quantitative Activity Comparison
The following table summarizes the key quantitative metrics for this compound and A-484954, providing a direct comparison of their potency and efficacy.
| Parameter | This compound | A-484954 |
| Target | eEF2K | eEF2K |
| Mechanism of Action | Targeted Degradation | Inhibition |
| Cell Line | MDA-MB-231 | Not applicable for DC50 |
| DC50 | ~100 nM[1] | Not Applicable |
| Dmax | ~77%[1] | Not Applicable |
| IC50 | Not Applicable | 280 nM[2] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: eEF2K Signaling Pathway.
Caption: Experimental Workflow for Comparison.
Detailed Experimental Protocols
Western Blot for eEF2K Degradation and Phosphorylation
Objective: To determine the effect of this compound on total eEF2K protein levels and the effect of A-484954 on the phosphorylation of eEF2.
Cell Culture:
-
Human breast adenocarcinoma MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Treatment:
-
Cells are seeded in 6-well plates and allowed to adhere overnight.
-
For degradation studies, cells are treated with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200, 500 nM) for a specified time course (e.g., 24 hours).
-
For inhibition studies, cells are treated with varying concentrations of A-484954 (e.g., 0, 50, 100, 200, 500, 1000 nM) for a shorter duration (e.g., 2-6 hours).
Cell Lysis:
-
After treatment, cells are washed twice with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Cell lysates are scraped and collected into microcentrifuge tubes, then centrifuged at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
The supernatant (total protein extract) is transferred to a new tube.
Protein Quantification:
-
Protein concentration of the lysates is determined using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes.
-
Samples are loaded onto a 10% SDS-polyacrylamide gel and separated by electrophoresis.
-
Proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting:
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against total eEF2K, phospho-eEF2 (Thr56), total eEF2, and a loading control (e.g., GAPDH or β-actin).
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Data Analysis:
-
The intensity of the protein bands is quantified using densitometry software.
-
For degradation analysis, the levels of total eEF2K are normalized to the loading control. The DC50 value is calculated as the concentration of the PROTAC that results in a 50% reduction in the level of the target protein.
-
For inhibition analysis, the levels of phospho-eEF2 are normalized to total eEF2. The IC50 value is calculated as the concentration of the inhibitor that results in a 50% reduction in the phosphorylation of the target.
Conclusion
Both this compound and A-484954 offer valuable tools for modulating the activity of eEF2K, albeit through fundamentally different mechanisms. A-484954 provides a means to acutely inhibit eEF2K's kinase function, which can be advantageous for studying the immediate consequences of catalytic inhibition. In contrast, this compound induces the complete removal of the eEF2K protein, offering a more profound and potentially longer-lasting effect. The choice between these two molecules will depend on the specific research question and the desired biological outcome. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their experimental designs.
References
A Comparative Guide to eEF2K-Targeting Therapeutics in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "PROTAC eEF2K degrader-1" and other emerging therapeutics targeting the eukaryotic elongation factor-2 kinase (eEF2K), a protein implicated in the survival and proliferation of various cancer cells. We present a detailed analysis of their efficacy in different cancer models, supported by experimental data and detailed protocols for key assays.
Introduction to eEF2K as a Cancer Target
Eukaryotic elongation factor-2 kinase (eEF2K) is an atypical alpha-kinase that plays a crucial role in regulating protein synthesis.[1] Under cellular stress conditions often found in the tumor microenvironment, such as nutrient deprivation and hypoxia, eEF2K is activated. This leads to the phosphorylation and inhibition of eEF2, slowing down protein translation and conserving cellular resources, which can promote cancer cell survival.[1][2] Overexpression of eEF2K has been observed in several cancers, including breast, pancreatic, brain, and lung cancer, and is often associated with a poor prognosis.[1] This makes eEF2K an attractive target for novel cancer therapies.
One innovative approach to targeting eEF2K is through Proteolysis Targeting Chimeras (PROTACs). These are bifunctional molecules that induce the degradation of a target protein via the ubiquitin-proteasome system. This guide focuses on the efficacy of "this compound" and compares it with another novel eEF2K degrader, as well as traditional small molecule inhibitors.
Comparative Efficacy of eEF2K-Targeting Compounds
The following tables summarize the available quantitative data on the efficacy of "this compound" and its alternatives in various cancer models.
| Compound | Type | Cancer Model(s) | Key Efficacy Data | Reference(s) |
| This compound (Compound 11l) | PROTAC Degrader | MDA-MB-231 (Triple-Negative Breast Cancer) | Maximum eEF2K degradation (Dmax): 56.7%. Induces apoptosis. | |
| Compound C1 | Molecular Glue Degrader | MDA-MB-231, HCC1806, BT549 (Triple-Negative Breast Cancer) | IC50 (72h, CCK-8 assay): - MDA-MB-231: ~0.1 µM- HCC1806: ~0.2 µM- BT549: ~0.4 µMInhibits proliferation and metastasis in vitro and in vivo. | [3][4] |
| A-484954 | Small Molecule Inhibitor | Various cancer cell lines (e.g., PC3, H1299) | Enzymatic IC50: 280 nM.Inhibits eEF2 phosphorylation. Minimal effect on cancer cell proliferation at concentrations that inhibit eEF2K. | [5][6][7][8][9] |
| NH125 | Small Molecule Inhibitor | Various cancer cell lines | Enzymatic IC50: 60 nM.Inhibits proliferation of several cancer cell types. | [7] |
Table 1: In Vitro Efficacy of eEF2K-Targeting Compounds
| Compound | Type | Cancer Model | Key Efficacy Data | Reference(s) |
| Compound C1 | Molecular Glue Degrader | Triple-Negative Breast Cancer (Xenograft) | Significantly inhibits tumor proliferation and metastasis. Synergistic anti-tumor effects when combined with paclitaxel. | [3][4] |
Table 2: In Vivo Efficacy of eEF2K-Targeting Compounds
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the eEF2K signaling pathway and a general workflow for evaluating eEF2K-targeting compounds.
Caption: The eEF2K signaling pathway and points of intervention.
Caption: General experimental workflow for evaluating eEF2K-targeting compounds.
Detailed Experimental Protocols
Below are standardized protocols for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
"this compound" or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blotting for Protein Degradation
This protocol is used to determine the extent of eEF2K protein degradation and the phosphorylation status of eEF2.
Materials:
-
Treated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-eEF2K, anti-p-eEF2, anti-eEF2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.
In Vivo Tumor Xenograft Study
This protocol is used to evaluate the anti-tumor efficacy of a compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line
-
Matrigel (optional)
-
Test compound and vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. Matrigel may be co-injected to improve tumor formation.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to the predetermined dosing schedule and route of administration.
-
Measure tumor volume (Volume = (Length x Width²)/2) and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
Conclusion
The development of eEF2K-targeting therapeutics, particularly PROTAC degraders, represents a promising strategy for cancer treatment. While "this compound" has shown initial promise in a breast cancer model, more extensive studies in other cancer types are needed to fully elucidate its therapeutic potential. The novel molecular glue degrader, Compound C1, demonstrates a broader anti-cancer activity in various triple-negative breast cancer models, highlighting the potential of this alternative degradation mechanism. Small molecule inhibitors of eEF2K offer another therapeutic avenue, although their cytostatic rather than cytotoxic effects at therapeutic concentrations may limit their standalone efficacy. Further research, including in vivo studies and the exploration of combination therapies, will be crucial in determining the clinical utility of these eEF2K-targeting agents.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A-484954 ≥98% (HPLC), powder, eEF2K inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
- 8. apexbt.com [apexbt.com]
- 9. A 484954 | CaM Kinase | Tocris Bioscience [tocris.com]
A Comparative Guide to the Phenotypic Effects of eEF2K Degradation vs. Inhibition
For Researchers, Scientists, and Drug Development Professionals
Eukaryotic elongation factor 2 kinase (eEF2K), an atypical alpha-kinase, is a critical regulator of protein synthesis.[1] It controls the elongation phase of translation by phosphorylating its only known substrate, eukaryotic elongation factor 2 (eEF2).[2] This phosphorylation event inhibits eEF2's activity, slowing down protein synthesis, a crucial mechanism for cellular survival under stress conditions like nutrient deprivation and hypoxia.[3][4] Given its significant role in promoting the survival of cancer cells and its implication in neurological diseases, eEF2K has emerged as a promising therapeutic target.[2][5]
This guide provides an objective comparison of two primary strategies for targeting eEF2K: enzymatic inhibition and targeted protein degradation. We will explore the distinct phenotypic outcomes, present supporting experimental data, and detail the methodologies used to assess these effects.
The eEF2K Signaling Pathway
eEF2K activity is intricately regulated by upstream signaling pathways that sense the cell's metabolic state. Under conditions of low energy, AMP-activated protein kinase (AMPK) activates eEF2K. Conversely, when nutrients are abundant, the mTORC1 pathway inhibits eEF2K, promoting protein synthesis.[1] The kinase's activity is also dependent on calcium and calmodulin.[6] Upon activation, eEF2K phosphorylates eEF2 at the Threonine 56 residue, which reduces eEF2's affinity for the ribosome and thereby halts the elongation phase of protein translation.[7]
Comparison of Mechanisms: Inhibition vs. Degradation
The therapeutic approaches of inhibition and degradation target eEF2K through fundamentally different mechanisms.
-
Inhibition: Small molecule inhibitors are designed to bind to the kinase's active site, preventing it from phosphorylating eEF2. This is a temporary effect, as the inhibitor can dissociate, and the kinase protein remains intact within the cell.[8]
-
Degradation: Targeted protein degraders, such as molecular glues or PROTACs (Proteolysis-Targeting Chimeras), eliminate the eEF2K protein entirely. A molecular glue, for example, enhances the interaction between eEF2K and an E3 ubiquitin ligase (like βTRCP), leading to the ubiquitination and subsequent destruction of eEF2K by the proteasome.[9][10]
Phenotypic Effects: A Comparative Analysis
The choice between degrading and inhibiting eEF2K can lead to different biological outcomes. Degradation offers a more complete and potentially longer-lasting removal of the protein's functions, both catalytic and non-catalytic, whereas inhibition targets only its kinase activity.
| Phenotypic Effect | eEF2K Degradation (e.g., Compound C1) | eEF2K Inhibition (e.g., A-484954, NH125) |
| Cancer (General) | ||
| Cell Proliferation | Potent inhibition, positively correlated with eEF2K expression levels.[9] | Inhibition of proliferation in various cancer cell lines.[7] |
| Metastasis & Invasion | Significant inhibition of cell migration and invasion.[9][11] | Prevents tumor progression, angiogenesis, and metastasis.[4][5] |
| Apoptosis | Induces apoptosis in cancer cells. | Sensitizes cancer cells to apoptosis-inducing drugs.[1] |
| In Vivo Tumor Growth | Potent suppression of tumor growth in xenograft models and patient-derived organoids (TNBC).[9] | Reduces tumor growth in vivo.[12] Knockout of eEF2K markedly reduces the ability of some compounds to block tumor growth.[3] |
| Neurodegeneration | ||
| Neuronal Viability | Data not yet available. | Contributes to the survival of primary neurons during hypoxia.[3] |
| Synaptic Plasticity | Data not yet available. | Genetic or pharmacological inhibition can rescue LTP deficits in Alzheimer's models and enhance synaptic transmission.[13][14] |
| Cognitive Function | Data not yet available. | Homozygous knockout of eEF2K alleviates cognitive deficits in an Alzheimer's mouse model.[15] |
| Oxidative Stress | Data not yet available. | Inhibition reduces oxidative stress and cytotoxicity associated with alpha-synuclein (B15492655) overexpression in Parkinson's models.[16][17] |
| Cellular Processes | ||
| Protein Synthesis | Leads to a sustained inability to phosphorylate eEF2, thus promoting protein synthesis. | Temporarily blocks eEF2 phosphorylation, promoting protein synthesis.[8] |
| Protein Stability | Directly reduces the half-life of eEF2K protein.[9] | Can indirectly lead to eEF2K stabilization by preventing autophosphorylation required for degradation.[10] |
Key Experimental Protocols and Methodologies
Distinguishing the effects of degradation from inhibition requires specific experimental approaches. The following protocols are essential for characterizing and comparing these two modalities.
Experimental Workflow: Differentiating Degradation from Inhibition
Detailed Methodologies
-
Western Blot Analysis:
-
Objective: To measure changes in protein levels.
-
Protocol: Cells are treated with the inhibitor or degrader for various times and doses. Cell lysates are collected, and proteins are separated by SDS-PAGE. Proteins are then transferred to a membrane and probed with specific antibodies against total eEF2K, phosphorylated eEF2 (Thr56), and a loading control (e.g., GAPDH, β-actin).
-
Expected Results: A degrader will cause a significant decrease in the total eEF2K protein band.[9] An inhibitor will primarily decrease the signal for p-eEF2 while the total eEF2K level remains stable.[17]
-
-
Quantitative Real-Time PCR (qRT-PCR):
-
Objective: To determine if the reduction in eEF2K protein is due to transcriptional repression or post-translational degradation.
-
Protocol: RNA is extracted from treated cells, reverse-transcribed into cDNA, and then used as a template for PCR with primers specific for the EEF2K gene.
-
Expected Results: For a degrader, the EEF2K mRNA levels should remain largely unchanged, confirming that the effect is on the protein itself.[9]
-
-
Cycloheximide (CHX) Chase Assay:
-
Objective: To measure the half-life of the eEF2K protein.
-
Protocol: Cells are pre-treated with the degrader or a control vehicle. Then, cycloheximide, a protein synthesis inhibitor, is added to block the production of new proteins. Cell samples are collected at various time points, and the amount of remaining eEF2K is quantified by Western blot.
-
Expected Results: A degrader will significantly accelerate the turnover rate (i.e., shorten the half-life) of eEF2K compared to control cells.[9]
-
-
Co-Immunoprecipitation (Co-IP):
-
Objective: To confirm the mechanism of degradation by assessing the interaction between eEF2K and an E3 ubiquitin ligase.
-
Protocol: Lysates from cells treated with a molecular glue degrader are incubated with an antibody against the E3 ligase (e.g., βTRCP) or eEF2K. The antibody-protein complexes are captured, and the co-precipitated proteins are analyzed by Western blot.
-
Expected Results: A molecular glue degrader will enhance the binding interaction between eEF2K and the E3 ligase.[9]
-
-
In Vivo Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy in a living organism.
-
Protocol: Human cancer cells (e.g., triple-negative breast cancer cells) are implanted into immunocompromised mice. Once tumors are established, mice are treated with the degrader, inhibitor, or vehicle. Tumor volume is measured regularly.
-
Expected Results: Both effective degraders and inhibitors should lead to a significant reduction in tumor growth compared to the control group.[9][12]
-
Conclusion
Both eEF2K degradation and inhibition represent viable therapeutic strategies with distinct advantages. Inhibition offers a well-established method for modulating kinase activity, with many compounds already in development. However, its effects are limited to the catalytic function and can be transient.
Targeted protein degradation is an emerging and powerful alternative that eliminates the entire protein, abrogating both catalytic and any potential non-catalytic scaffolding functions. This can lead to a more profound and durable phenotypic response, as demonstrated by the potent anti-cancer activity of novel eEF2K degraders.[9][11] The choice between these strategies will depend on the specific therapeutic context, the desired duration of action, and the potential for off-target effects or resistance mechanisms. Further research, particularly into the non-catalytic roles of eEF2K and the development of more diverse degraders, will be crucial for fully realizing the therapeutic potential of targeting this key regulator of cellular metabolism.
References
- 1. Frontiers | Insights Into the Pathologic Roles and Regulation of Eukaryotic Elongation Factor-2 Kinase [frontiersin.org]
- 2. Eukaryotic Elongation Factor 2 Kinase a Pharmacological Target to Regulate Protein Translation Dysfunction in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eukaryotic Elongation Factor 2 Kinase (eEF2K) in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eukaryotic elongation factor-2 kinase (eEF2K) signaling in tumor and microenvironment as a novel molecular target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. EEF2K - Wikipedia [en.wikipedia.org]
- 7. Progress in the Development of Eukaryotic Elongation Factor 2 Kinase (eEF2K) Natural Product and Synthetic Small Molecule Inhibitors for Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are EEF2K inhibitors and how do they work? [synapse.patsnap.com]
- 9. Design and Characterization of a Novel eEF2K Degrader with Potent Therapeutic Efficacy Against Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coupled activation-degradation of eEF2K regulates protein synthesis in response to genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Design and Characterization of a Novel eEF2K Degrader with Potent Ther" by Changxin Zhong, Rongfeng Zhu et al. [uknowledge.uky.edu]
- 12. Pharmacological eEF2K activation promotes cell death and inhibits cancer progression | EMBO Reports [link.springer.com]
- 13. Roles of eukaryotic elongation factor 2 kinase (eEF2K) in neuronal plasticity, cognition, and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Homozygous knockout of eEF2K alleviates cognitive deficits in APP/PS1 Alzheimer’s disease model mice independent of brain amyloid β pathology [frontiersin.org]
- 16. Activity of translation regulator eukaryotic elongation factor-2 kinase is increased in Parkinson disease brain and its inhibition reduces alpha synuclein toxicity | springermedicine.com [springermedicine.com]
- 17. researchgate.net [researchgate.net]
Unraveling the Selectivity of PROTAC eEF2K Degrader-1: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a targeted protein degrader is paramount to assessing its therapeutic potential and predicting off-target effects. This guide provides a comprehensive comparison of "PROTAC eEF2K degrader-1" (also known as compound 11l) with an alternative eEF2K degrader, compound C1, focusing on their selectivity and the experimental data supporting their development.
Eukaryotic elongation factor 2 kinase (eEF2K) is a critical regulator of protein synthesis, making it an attractive target for therapeutic intervention in diseases such as cancer. Proteolysis-targeting chimeras (PROTACs) that induce the degradation of eEF2K represent a promising strategy. Here, we delve into the specifics of "this compound" and its selectivity profile.
Overview of "this compound" (Compound 11l)
Developed in 2020, "this compound" is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system to selectively degrade eEF2K.[1] It consists of three key components: a ligand that binds to eEF2K, a linker, and a ligand that recruits an E3 ubiquitin ligase. This PROTAC was derived from the known selective eEF2K inhibitor, A-484954, which serves as the "warhead" for targeting eEF2K.[1]
The mechanism of action for a PROTAC, including "this compound," involves the formation of a ternary complex between the PROTAC, the target protein (eEF2K), and an E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
Comparative Selectivity Profile
A critical aspect of any targeted therapy is its selectivity. While comprehensive cross-reactivity data for "this compound" across a wide panel of kinases is not publicly available, we can infer its potential selectivity from its design and compare it with available data for other eEF2K degraders.
Warhead Selectivity: "this compound" utilizes A-484954 as its eEF2K-binding moiety. A-484954 is a highly selective inhibitor of eEF2K with a reported IC50 of 0.28 μM.[2] Importantly, it has been shown to have little activity against a wide panel of other serine/threonine and tyrosine kinases, suggesting that the "warhead" of the PROTAC is highly specific for eEF2K.
Alternative Degrader: Compound C1: A more recently developed eEF2K degrader, compound C1, functions as a "molecular glue" to induce the degradation of eEF2K. Unlike typical PROTACs, molecular glues are smaller molecules that enhance the interaction between the target protein and an E3 ligase. A study by Zhong et al. conducted global proteomic profiling of cells treated with compound C1, providing a broader view of its selectivity.
| Compound | Type | Warhead/Binding Moiety | Reported On-Target Activity | Cross-Reactivity Data |
| This compound (11l) | PROTAC | A-484954 | Maximum eEF2K degradation (Dr) of 56.7% in MDA-MB-231 cells. | Limited public data. Selectivity is inferred from the high selectivity of its warhead, A-484954. |
| Compound C1 | Molecular Glue | Not applicable (induces interaction) | Potent degradation of eEF2K in TNBC cells. | Global proteomic profiling performed, suggesting high selectivity with minimal off-target effects observed. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to characterize these eEF2K degraders.
eEF2K Degradation Assay (Western Blotting):
-
Cell Culture: Human breast carcinoma MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with varying concentrations of the eEF2K degrader (e.g., "this compound") or vehicle control (DMSO) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for eEF2K. A loading control antibody (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Detection and Analysis: After incubation with a secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the percentage of eEF2K degradation is calculated relative to the vehicle-treated control.
Global Proteomics (for Compound C1):
Detailed protocols for global proteomic analysis typically involve sophisticated mass spectrometry techniques. A general workflow is as follows:
-
Sample Preparation: Similar to the degradation assay, cells are treated with the compound of interest. Proteins are then extracted, denatured, reduced, alkylated, and digested into peptides (commonly with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.
-
Data Analysis: The MS/MS data is searched against a protein database to identify and quantify the proteins present in each sample. By comparing the protein abundance between treated and control samples, off-target effects can be identified.
eEF2K Signaling Pathway
Understanding the signaling context of eEF2K is essential for interpreting the effects of its degradation. eEF2K is a Ca2+/calmodulin-dependent kinase that phosphorylates and inactivates eukaryotic elongation factor 2 (eEF2), thereby inhibiting the elongation step of protein synthesis. This pathway is regulated by various upstream signals, including growth factors and stress signals.
Conclusion
"this compound" (compound 11l) is a valuable tool for studying the consequences of eEF2K degradation. Its design, based on the highly selective inhibitor A-484954, suggests a favorable selectivity profile. However, the lack of comprehensive, publicly available cross-reactivity data for the entire PROTAC molecule is a current limitation. In contrast, the molecular glue degrader, compound C1, has been characterized by global proteomics, providing a more complete picture of its cellular selectivity.
For researchers and drug developers, the choice between these or other eEF2K-targeting agents will depend on the specific research question or therapeutic goal. While the on-target potency of "this compound" is established, further studies are warranted to fully elucidate its off-target profile and solidify its potential as a selective therapeutic agent. This comparative guide highlights the importance of rigorous selectivity profiling in the development of targeted protein degraders.
References
A Comparative Analysis of eEF2K Degraders: Molecular Glues vs. PROTACs
For Researchers, Scientists, and Drug Development Professionals
Eukaryotic elongation factor 2 kinase (eEF2K) has emerged as a significant therapeutic target in oncology due to its role in promoting cancer cell survival and proliferation.[1] Targeted protein degradation offers a novel therapeutic strategy to eliminate eEF2K. This guide provides a comparative analysis of two distinct eEF2K degraders: a molecular glue (compound C1) and a Proteolysis Targeting Chimera (PROTAC eEF2K degrader-1), also known as compound 11l.
Overview of eEF2K Degraders
Targeted protein degraders are bifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins. This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target. Two prominent strategies for achieving this are molecular glues and PROTACs.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often by binding to a previously unknown interface on the E3 ligase. Compound C1 is a novel small molecule that acts as a molecular glue to promote the degradation of eEF2K by enhancing its interaction with the β-TRCP E3 ligase.[1]
PROTACs are larger molecules consisting of a ligand that binds to the target protein and another ligand that binds to an E3 ligase, connected by a chemical linker. This compound (Compound 11l) is an eEF2K-targeting PROTAC that recruits an E3 ligase to induce eEF2K degradation.[2][3]
Comparative Data
The following table summarizes the available data for the two eEF2K degraders. It is important to note that this data is compiled from separate studies, and direct head-to-head experimental comparisons have not been published. Therefore, caution should be exercised when directly comparing the quantitative values.
| Feature | Molecular Glue (Compound C1) | PROTAC (eEF2K degrader-1 / Compound 11l) |
| Mechanism of Action | Acts as a molecular glue to enhance the interaction between eEF2K and the β-TRCP E3 ligase.[1] | Binds to eEF2K and an E3 ligase simultaneously to form a ternary complex. |
| Reported E3 Ligase | β-TRCP[1] | Not explicitly stated in the provided search results. |
| Degradation Performance | Dose-dependent degradation of eEF2K in MDA-MB-231, HCC1806, and BT549 cells observed at concentrations from 0.05 to 0.8 µM after 48 hours.[1][4] | Reported to mediate eEF2K degradation in MDA-MB-231 cells.[2][3] |
| Cellular Activity | Inhibits cell viability in a dose-dependent manner in various triple-negative breast cancer (TNBC) cell lines.[1] | Induces apoptosis in MDA-MB-231 cells.[2][3] |
| In Vivo Efficacy | Exhibits anti-cancer activity in mouse xenograft models and patient-derived tumor organoids of TNBC.[1] | Information not available in the provided search results. |
Signaling Pathways and Mechanisms
To visualize the cellular context and the mechanisms of these degraders, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of drug candidates. Below are generalized protocols for key experiments used to characterize eEF2K degraders.
| Experiment | Protocol |
| Western Blot for eEF2K Degradation | 1. Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231, HCC1806) at a suitable density and allow them to adhere overnight. Treat cells with various concentrations of the eEF2K degrader (e.g., 0.05 µM to 0.8 µM for Compound C1) or vehicle control (DMSO) for a specified time (e.g., 48 hours).[1][4] 2. Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5] 3. Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5] 4. SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[5][6] 5. Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against eEF2K overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6] 6. Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., GAPDH or β-actin) to normalize the eEF2K band intensity. Quantify the band intensities using densitometry software. |
| Cell Viability Assay (CCK-8) | 1. Cell Seeding: Seed cells (e.g., MDA-MB-231, HCC1806, BT549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.[7] 2. Compound Treatment: Treat the cells with a serial dilution of the eEF2K degrader or vehicle control for a specified period (e.g., 72 hours).[1] 3. CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[7] 4. Incubation: Incubate the plate for 1-4 hours at 37°C.[7] 5. Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8] 6. Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50).[1] |
Conclusion
Both molecular glues and PROTACs represent promising strategies for the targeted degradation of eEF2K. Compound C1, a molecular glue, has demonstrated potent in vitro and in vivo activity against triple-negative breast cancer by promoting the β-TRCP-mediated degradation of eEF2K.[1] this compound has also shown efficacy in inducing apoptosis in breast cancer cells through eEF2K degradation.[2][3]
The choice between these two modalities may depend on various factors, including the specific target, desired pharmacokinetic properties, and potential for off-target effects. Further head-to-head studies are necessary to fully elucidate the comparative advantages and disadvantages of these two eEF2K degraders. The experimental protocols provided in this guide offer a foundation for such comparative evaluations.
References
- 1. Design and Characterization of a Novel eEF2K Degrader with Potent Therapeutic Efficacy Against Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorbyt.com [biorbyt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 6. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Safety Operating Guide
Proper Disposal and Handling of PROTAC eEF2K Degrader-1
This document provides essential safety, handling, and disposal information for PROTAC eEF2K degrader-1, a research-use-only small molecule designed to induce the degradation of eukaryotic elongation factor 2 kinase (eEF2K). The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Plan
Proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must adhere to general best practices for chemical waste disposal and consult their institution's Environmental Health and Safety (EHS) office for specific guidance.
General Disposal Procedures for Chemical Waste:
-
Do Not Dispose in General Trash or Drains: this compound, like most research chemicals, should never be disposed of down the drain or in the regular trash.
-
Use Designated Hazardous Waste Containers: All waste containing this compound, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, tubes), must be collected in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
-
Contact EHS for Pickup: Once the container is full or ready for disposal, contact your institution's EHS department to arrange for proper disposal according to local, state, and federal regulations.
Quantitative Data Summary
The following table summarizes the reported degradation efficiency of this compound (also referred to as compound 11l) in the MDA-MB-231 human breast cancer cell line.
| Parameter | Cell Line | Value | Reference |
| Maximum Degradation (Dmax) | MDA-MB-231 | 56.7% | [1][2] |
Experimental Protocol: eEF2K Degradation Assay
The following is a detailed methodology for assessing the degradation of eEF2K in cell culture using this compound, based on the original research.[1][2]
Objective: To determine the extent of eEF2K protein degradation upon treatment with this compound via Western Blot analysis.
Materials:
-
MDA-MB-231 cells
-
This compound (Compound 11l)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eEF2K and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for Western blot detection
Procedure:
-
Cell Culture and Seeding:
-
Culture MDA-MB-231 cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of the degrader for a specified duration (e.g., 24-48 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer with inhibitors to each well to lyse the cells.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the protein to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-eEF2K antibody overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the eEF2K band intensity to the corresponding loading control band. The degradation percentage can be calculated relative to the vehicle-treated control.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action for this compound and the eEF2K signaling pathway.
References
Essential Safety and Operational Guide for Handling PROTAC eEF2K Degrader-1
This guide provides crucial safety and logistical information for the handling and disposal of PROTAC eEF2K degrader-1, a potent research compound. The following procedures are based on best practices for handling novel, potentially hazardous small molecules in a laboratory setting. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Summary of Key Safety and Handling Data
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the table below outlines typical parameters for potent small molecule compounds. These values are illustrative and must be confirmed with any compound-specific SDS provided by the manufacturer.
| Parameter | Guideline | Relevance to Handling and Disposal |
| Chemical Name | This compound | N/A |
| CAS Number | 2458170-54-0 | N/A |
| Molecular Formula | C31H33N9O11 | N/A |
| Molecular Weight | 707.65 | N/A |
| Physical Form | Solid | Handle in a well-ventilated area, avoiding dust generation. |
| Storage (Solid) | -20°C | Follow manufacturer's storage recommendations to ensure stability. |
| Storage (in Solution) | -80°C for 6 months; -20°C for 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | Segregate from incompatible chemicals during storage and waste collection.[2] |
| Waste Classification | Hazardous Chemical Waste | Treat all materials in contact with this compound as hazardous.[3] |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following personal protective equipment is mandatory:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator may be required. Consult your institution's EHS for guidance.
Operational and Handling Procedures
Adherence to proper laboratory procedures is critical to ensure safety and prevent contamination.[3]
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's instructions, typically at -20°C for the solid form.[4]
-
Keep the container tightly sealed and protected from moisture and light.[1]
Weighing and Solution Preparation
-
All handling of the solid compound, including weighing, must be performed in a certified chemical fume hood or other ventilated enclosure to avoid inhalation of dust.[3]
-
Use dedicated spatulas and weighing boats.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Once dissolved, the solution should be aliquoted to prevent product inactivation from repeated freeze-thaw cycles.[1]
General Laboratory Use
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
-
Clearly label all containers with the compound name, concentration, and date.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.[3]
-
Wear Full PPE: Before cleaning the spill, don the full personal protective equipment described above.[3]
-
Contain the Spill:
-
Collect and Dispose: Collect all contaminated materials into a designated, sealed container for hazardous waste.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash the area thoroughly.[2]
Disposal Plan
The proper disposal of this compound and its associated waste is crucial to prevent environmental contamination.[3] This material should be treated as hazardous chemical waste.[3]
Waste Segregation
-
Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container designated for chemical waste.[2]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed waste container. Do not mix with other incompatible waste streams.[2]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as pipette tips, tubes, gloves, and weighing boats, should be considered contaminated and disposed of as chemical waste.[2]
Final Disposal
All waste containing this compound must be disposed of through your institution's approved waste disposal program.[2] Do not dispose of this chemical down the drain or in the general trash. [2][3] Follow all local, state, and federal regulations for hazardous waste disposal.[3]
Experimental Workflow and Disposal Diagram
The following diagrams illustrate the key procedural steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
